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Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Documentation Hub

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  • Product: Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate
  • CAS: 91690-87-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate: Structure, Properties, and Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, a tropane derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, a tropane derivative of significant interest in medicinal chemistry. By virtue of its core 8-azabicyclo[3.2.1]octane scaffold, this molecule belongs to a class of compounds renowned for their diverse biological activities.[1][2][3] This document will delve into the molecule's structural intricacies, its physicochemical properties, plausible synthetic routes, and its potential pharmacological relevance.

Molecular Architecture and Stereochemistry

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a bicyclic amine with the chemical formula C₁₂H₂₁NO₂ and a molecular weight of approximately 211.3 g/mol .[4] The core of the molecule is the tropane skeleton, a rigid structure formed by the fusion of a pyrrolidine and a piperidine ring.[3] This rigid framework is a "privileged scaffold" in drug discovery, as it presents substituents in a well-defined three-dimensional orientation, which is crucial for receptor binding.[5]

The nomenclature and key structural features are as follows:

  • IUPAC Name: ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate

  • Synonyms: Ethyl (8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetate, Ethyl 3-tropaneacetate

  • CAS Number: 91690-87-8 (general), 56880-11-6 (for the endo isomer)[4]

A critical aspect of the 8-azabicyclo[3.2.1]octane system is its stereochemistry. The substituent at the 3-position can exist in two diastereomeric forms: endo and exo. This orientation significantly influences the molecule's shape and, consequently, its biological activity. The endo isomer has the substituent oriented towards the piperidine ring's six-membered chain, while in the exo isomer, it points away. The conformational flexibility of the tropane motif, particularly the inversion of the N-methyl group between axial and equatorial positions, further adds to the structural complexity.[6]

A 2D representation of the core chemical structure.

Physicochemical Properties

Experimentally determined physicochemical data for this specific compound are not widely available in the literature. However, based on its structure and data from related compounds, we can predict its general properties.

PropertyPredicted/Inferred ValueSource/Justification
Physical Form LiquidListed by chemical suppliers.[7]
Molecular Weight 211.3 g/mol Calculated from the chemical formula C₁₂H₂₁NO₂.[4]
Boiling Point > 200 °C (estimated)Expected to be significantly higher than ethyl acetate (77 °C) due to the larger, more complex tropane moiety.
Melting Point Not applicable (liquid at room temp)
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). Limited solubility in water.The ethyl acetate and tropane moieties suggest good solubility in common organic solvents. The presence of the tertiary amine allows for salt formation, which would increase water solubility.
logP (Octanol/Water) ~1.8 (calculated)Indicates a moderate degree of lipophilicity.
pKa ~9.5 (estimated for the tertiary amine)Similar to other tropane alkaloids.[8] This means the compound will be protonated and positively charged at physiological pH.

Synthesis and Characterization

While a specific, detailed synthesis for Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is not readily found in peer-reviewed literature, a plausible synthetic route can be constructed based on established methods for creating tropane derivatives.[2][3][5] The most common approach involves the esterification of the corresponding alcohol, 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)ethanol, which itself can be synthesized from tropinone, a common starting material for tropane alkaloids.

Proposed Synthetic Pathway

G Tropinone Tropinone Intermediate_A Ethyl 2-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)acetate Tropinone->Intermediate_A Wittig or Horner-Wadsworth-Emmons Reaction Intermediate_B 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)ethanol Intermediate_A->Intermediate_B Reduction (e.g., H₂, Pd/C) Target_Molecule Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Intermediate_B->Target_Molecule Esterification (e.g., Fischer)

A proposed synthetic workflow for the target molecule.
Experimental Protocol: A Generalized Approach

Step 1: Synthesis of Ethyl 2-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)acetate (Wittig or HWE Reaction)

This step introduces the acetate side chain. The Horner-Wadsworth-Emmons reaction is often preferred for its generally higher yields and stereoselectivity.

  • To a solution of triethyl phosphonoacetate in a suitable aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of tropinone in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Double Bond and Ester

This step can be achieved in a single hydrogenation reaction.

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)ethanol. This reduction will likely produce a mixture of endo and exo isomers.

Step 3: Fischer Esterification

  • Dissolve the alcohol from Step 2 in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by column chromatography to yield Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate. The separation of endo and exo isomers may be possible at this stage.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 4.12 (q, 2H): Quartet for the -OCH₂- protons of the ethyl ester.

  • δ 3.0-3.5 (m, 2H): Multiplets for the bridgehead protons of the tropane ring.

  • δ 2.28 (s, 3H): Singlet for the N-CH₃ protons.

  • δ 1.5-2.5 (m, 11H): A series of complex multiplets for the remaining tropane ring protons and the -CH₂- of the acetate side chain.

  • δ 1.25 (t, 3H): Triplet for the -CH₃ protons of the ethyl ester.

¹³C NMR (100 MHz, CDCl₃):

  • δ 173 (C=O): Carbonyl carbon of the ester.

  • δ 60.5 (-OCH₂-): Methylene carbon of the ethyl ester.

  • δ ~60 (bridgehead C): Bridgehead carbons of the tropane ring.

  • δ ~40 (N-CH₃): N-methyl carbon.

  • δ 25-40 (ring CH and CH₂): Carbons of the tropane ring and the acetate side chain.

  • δ 14.2 (-CH₃): Methyl carbon of the ethyl ester.

Mass Spectrometry (EI):

  • m/z 211 [M]⁺: Molecular ion peak.

  • m/z 124: A common fragment for tropane alkaloids, resulting from the loss of the ethyl acetate side chain.

  • Other fragments corresponding to the loss of ethoxy and ethyl groups from the ester.

Pharmacological Context and Potential Applications

The 8-azabicyclo[3.2.1]octane scaffold is the core of many biologically active molecules, including cocaine and atropine.[1][2][3] Derivatives of this scaffold are known to interact with various targets in the central and peripheral nervous systems.

  • Dopamine and Serotonin Transporters: Many tropane derivatives are potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT).[9][10][11] Cocaine's stimulant and addictive properties are primarily attributed to its inhibition of DAT.[9][11] Therefore, it is plausible that Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate could exhibit activity at these transporters. The nature and stereochemistry of the substituent at the 3-position are critical for binding affinity and selectivity.

  • Muscarinic Acetylcholine Receptors: Tropane alkaloids like atropine and scopolamine are antagonists of muscarinic acetylcholine receptors. The ester functionality is a common feature in many muscarinic antagonists.

Given its structural similarity to known neuroactive compounds, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a valuable candidate for screening in drug discovery programs targeting neurological and psychiatric disorders. Its physicochemical properties, particularly its moderate lipophilicity, suggest it may have the potential for good blood-brain barrier penetration.

Safety and Handling

As a tropane derivative, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a structurally interesting molecule that holds potential for further investigation in the field of medicinal chemistry. Its tropane core provides a rigid scaffold for the presentation of a flexible ethyl acetate side chain, making it a candidate for interaction with various biological targets. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential pharmacological evaluation based on the extensive knowledge of the broader class of tropane alkaloids. Further research is warranted to fully elucidate its physicochemical properties and biological activity profile.

References

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • The Chemical Synthesis and Applications of Tropane Alkaloids - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed. Available at: [Link]

  • PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information. Available at: [Link]

  • Preparation and characterization of the tropic acid esters of tropan-3-beta-ol, granatan-3-alpha-ol and granatan-3-beta-ol - PubMed. Available at: [Link]

  • Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate | AMERICAN ELEMENTS. Available at: [Link]

  • Synthesis and Receptor Binding of N-Substituted Tropane Derivatives. High- Affinity Ligands for the Cocaine Receptors - The Vespiary. Available at: [Link]

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  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

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  • Physicochemical and biopharmaceutical characterization of endo-2-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-1H-benz[e]isoindol-1-one (CR3124) a novel potent 5-HT3 receptor antagonist - PubMed. Available at: [Link]

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Sources

Exploratory

An In-Depth Technical Guide on the Presumed Mechanism of Action of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate in Neural Pathways

Authored by: A Senior Application Scientist For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the putative mechanism of ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, a tropane alkaloid derivative. Based on its structural similarity to well-characterized psychoactive compounds, this document elucidates its likely interactions with key neural pathways. The core of this analysis lies in its presumed activity as a monoamine reuptake inhibitor, with a focus on the dopamine, norepinephrine, and serotonin transport systems. This guide will delve into the molecular underpinnings of this interaction, the consequent effects on synaptic neurotransmission, and the established experimental methodologies for characterizing such compounds. All assertions are grounded in the extensive body of research on analogous tropane alkaloids, providing a robust, albeit inferred, scientific framework.

Introduction: The Tropane Scaffold and Its Significance

The compound Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate belongs to the tropane alkaloid family.[1][2][3] The foundational structure of these molecules is the 8-methyl-8-azabicyclo[3.2.1]octane skeleton, a rigid bicyclic amine that serves as a critical pharmacophore for numerous biologically active substances, both natural and synthetic.[2][4] The most infamous member of this family is cocaine, a potent central nervous system stimulant and local anesthetic.[1][5] The rigid conformation of the tropane ring is crucial for its interaction with specific binding sites on monoamine transporters.[6][7]

The subject of this guide, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, is a synthetic derivative. Its chemical structure, featuring an ethyl acetate group attached to the 3-position of the tropane ring, strongly suggests a pharmacological profile analogous to other well-studied tropane-based monoamine reuptake inhibitors like cocaine and its synthetic analogs.[5][8][9]

Figure 1: Chemical Structure of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

A 2D representation of the tropane alkaloid derivative.

Presumed Mechanism of Action: Inhibition of Monoamine Transporters

The primary mechanism of action for cocaine and its analogs is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5][8][10] These transporters are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the synaptic signal. By blocking these transporters, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is presumed to increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced and prolonged neurotransmission.

Interaction with the Dopamine Transporter (DAT)

The psychostimulant and reinforcing effects of cocaine and related compounds are primarily attributed to their blockade of DAT.[11][12] It is highly probable that Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate also binds to DAT, preventing the reuptake of dopamine in reward-associated brain regions such as the nucleus accumbens and prefrontal cortex. The ethyl ester moiety at the 3-position is a common feature in many potent DAT inhibitors.

Interaction with Norepinephrine and Serotonin Transporters (NET and SERT)

While DAT inhibition is central to the stimulant properties, the affinity for NET and SERT contributes to the overall pharmacological profile. Inhibition of NET can lead to increased alertness, focus, and cardiovascular effects.[11] Blockade of SERT can influence mood, appetite, and other physiological processes. The precise binding affinity and selectivity of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate for DAT, NET, and SERT would determine its specific stimulant and behavioral effects. For instance, ethylphenidate, a structural analog, exhibits greater selectivity for DAT over NET compared to its parent compound, methylphenidate.[11][12]

Table 1: Comparative Binding Affinities (Ki, nM) of Reference Tropane Alkaloids for Monoamine Transporters

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Source
Cocaine289 ± 38VariesVaries[13]
MethylphenidateVariesVariesVaries[11]
Ethylphenidate95 ± 18VariesNegligible[13]
(+)-Ethylphenidate26 ± 6VariesVaries[13]

Note: Data for Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is not available and would require experimental determination.

Impact on Neural Pathways and Synaptic Transmission

By inhibiting monoamine reuptake, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate would profoundly impact several critical neural circuits.

The Mesolimbic Dopamine Pathway

This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens, is central to reward, motivation, and addiction. By elevating dopamine levels in the nucleus accumbens, the compound would likely produce feelings of euphoria and reinforcement, which are hallmarks of psychostimulant drugs.

The Nigrostriatal Dopamine Pathway

This pathway is crucial for motor control. Increased dopaminergic tone in the dorsal striatum can lead to increased locomotor activity, a common behavioral effect observed with stimulant compounds in preclinical models.

Noradrenergic and Serotonergic Pathways

Widespread projections from the locus coeruleus (norepinephrine) and the raphe nuclei (serotonin) would also be affected. The resulting increase in norepinephrine can contribute to heightened arousal and sympathetic nervous system activation, while alterations in serotonin levels can modulate mood and impulsivity.

Figure 2: Presumed Mechanism of Action at a Dopaminergic Synapse

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Vesicular Storage Vesicular Storage Dopamine Synthesis->Vesicular Storage 1. Synthesis & Packaging Dopamine Vesicular Storage->Dopamine 2. Release DAT Dopamine Transporter (DAT) Dopamine->DAT 5. Reuptake (Blocked) Dopamine Receptors Dopamine Receptors Dopamine->Dopamine Receptors 3. Receptor Binding Compound Ethyl 2-{8-methyl-8-azabicyclo [3.2.1]octan-3-yl}acetate Compound->DAT Inhibition Signal Transduction Signal Transduction Dopamine Receptors->Signal Transduction 4. Postsynaptic Effect

Inhibition of DAT by the compound increases synaptic dopamine.

Methodologies for Pharmacological Characterization

To empirically determine the mechanism of action of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, a series of well-established in vitro and in vivo assays are required.

In Vitro Assays

This is a fundamental technique to determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT, or from specific brain regions (e.g., striatum for DAT).

  • Assay Incubation: In a multi-well plate, incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.

Figure 3: Workflow for a Radioligand Binding Assay

A Prepare Membranes (with Transporters) B Incubate with Radioligand & Test Compound A->B C Separate Bound & Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 & Ki D->E

A streamlined process for determining binding affinity.

These assays measure the functional effect of the compound on the reuptake of neurotransmitters.

Protocol: [³H]Dopamine Uptake Assay

  • Cell/Synaptosome Preparation: Use cells expressing DAT or synaptosomes prepared from brain tissue.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Add [³H]dopamine to initiate the uptake process.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Detection and Analysis: Quantify the amount of [³H]dopamine taken up by the cells/synaptosomes and calculate the IC₅₀ for uptake inhibition.

In Vivo Assays

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals. Probes inserted into specific brain regions (e.g., nucleus accumbens) can be used to sample the extracellular fluid before and after administration of the test compound.

A battery of behavioral tests can assess the psychostimulant, reinforcing, and other behavioral effects of the compound. These include:

  • Locomotor Activity: To measure stimulant effects.

  • Drug Self-Administration: To assess reinforcing properties and abuse liability.

  • Conditioned Place Preference: To evaluate the rewarding effects of the compound.

Conclusion

References

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  • Agu, I. N., et al. (2023). Ethanol Metabolite, Acetate, Increases Excitability of the Central Nucleus of Amygdala Neurons through Activation of NMDA Receptors. The Journal of Neuroscience, 43(23), 4279–4290. Retrieved from [Link]

  • Monteiro, M. C., Vale, J. R., & Siopa, F. (2022). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 20(27), 5329-5341. Retrieved from [Link]

  • Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558. Retrieved from [Link]

  • SECONDARY METABOLITE PROFILING OF ETHYL ACETATE AND WATER FRACTIONS OF ETHANOL EXTRACT OF Eugenia Aqueum (BURM. F) ALSTON LEAVES. (2023). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Davies, H. M., et al. (1994). Synthesis of 2 beta-acyl-3 beta-aryl-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites in rat striatum and frontal cortex. Journal of Medicinal Chemistry, 37(9), 1263-1268. Retrieved from [Link]

  • Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane a. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. Retrieved from [Link]

  • Cho, J., et al. (2005). Neuroprotective and antioxidant effects of the ethyl acetate fraction prepared from Tussilago farfara L. Biological & Pharmaceutical Bulletin, 28(3), 455-460. Retrieved from [Link]

  • Li, J., et al. (2025). Mechanisms of action of ethyl acetate fractions of Liparis nervosa (Thunb.) Lindl. as potential central anti-nociceptive agents. Inflammopharmacology, 33(3), 1455-1471. Retrieved from [Link]

  • Jiang, L., et al. (2021). The ethanol metabolite acetic acid activates mouse nucleus accumbens shell medium spiny neurons. Journal of Neurophysiology, 125(2), 564–576. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

Authored by a Senior Application Scientist Foreword: The study of pharmacokinetics (PK) and bioavailability is paramount in the development of new chemical entities. Understanding how a potential therapeutic agent is abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Foreword: The study of pharmacokinetics (PK) and bioavailability is paramount in the development of new chemical entities. Understanding how a potential therapeutic agent is absorbed, distributed, metabolized, and excreted (ADME) provides the foundation for establishing a safe and efficacious dosing regimen. This guide focuses on a specific tropane derivative, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, a compound belonging to a class of molecules with significant pharmacological history.[1][2][3] While specific public data on this particular molecule is scarce, this document will serve as a comprehensive framework for its investigation, drawing upon established principles of drug metabolism and the known behavior of structurally related tropane alkaloids.[4][5]

Introduction to Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate: A Structural and Pharmacological Overview

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a synthetic tropane derivative. The core of this molecule is the 8-methyl-8-azabicyclo[3.2.1]octane skeleton, a rigid bicyclic structure that is the foundation for a wide range of biologically active compounds, including atropine and cocaine.[1][2][6] The pharmacological activity of tropane alkaloids is heavily influenced by the substituents on the tropane ring.[7] In this case, an ethyl acetate group is attached at the 3-position. This ester linkage is a critical site for potential metabolism, likely influencing the compound's stability and duration of action.

The primary objective of a comprehensive pharmacokinetic investigation of this molecule is to characterize its ADME profile. This involves determining its rate and extent of absorption, its distribution throughout the body, the metabolic pathways it undergoes, and the routes and rates of its elimination.

Preclinical In Vitro ADME Assessment: Building a Foundational Profile

Prior to initiating animal studies, a battery of in vitro assays is essential to predict the compound's behavior in vivo.[8][9][10][11] These studies are crucial for early-stage candidate selection and for designing more informative preclinical in vivo studies.

Permeability and Absorption Potential

To forecast oral absorption, cell-based and artificial membrane assays are employed.

  • Caco-2 Permeability Assay: This assay utilizes a human colon carcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8] The rate of transport of the compound across this monolayer provides an indication of its intestinal permeability and can also identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that assesses a compound's ability to diffuse across an artificial lipid membrane. It offers a high-throughput method to evaluate passive permeability.

Metabolic Stability Evaluation

Understanding the metabolic fate of the compound is critical.

  • Liver Microsomal Stability Assay: Incubation with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, provides a measure of the compound's susceptibility to Phase I metabolism.[9]

  • Hepatocyte Stability Assay: Using primary hepatocytes offers a more complete picture of metabolism, as these cells contain both Phase I and Phase II enzymes.[11]

  • Plasma Stability Assay: This assay determines the compound's stability in plasma, which is particularly important for ester-containing molecules that may be susceptible to hydrolysis by plasma esterases.[8]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. The unbound fraction is the pharmacologically active portion.

  • Equilibrium Dialysis: This is the gold standard method for determining the percentage of a drug that binds to plasma proteins.

The following diagram illustrates a typical workflow for the initial in vitro ADME assessment:

Caption: Workflow for in vitro ADME screening.

Analytical Method Development and Validation: The Cornerstone of Accurate Quantification

A robust and validated analytical method is a prerequisite for any pharmacokinetic study. Given the tropane structure, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable techniques.[12][13][14]

  • LC-MS/MS is generally preferred due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization.[15]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: To ensure the reliability of the measurements.

  • Linearity: The range over which the assay is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Preclinical In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Application

In vivo studies in animal models are essential to understand the complete ADME profile of the compound in a living system. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[16][17][18][19]

Study Design and Animal Model Selection
  • Species Selection: At least two mammalian species, one rodent and one non-rodent, are typically required.[17] The choice of species should be justified based on similarities in metabolism to humans, if known from in vitro cross-species metabolism studies.

  • Route of Administration: Both intravenous (IV) and the intended clinical route (e.g., oral) should be studied. The IV route provides data on clearance and volume of distribution, and allows for the determination of absolute bioavailability when compared to the oral route.

  • Dosing: A range of doses should be evaluated to assess dose proportionality.

  • Sampling: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. Urine and feces should also be collected for excretion studies.

Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, the following key PK parameters are calculated:

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
t1/2 Elimination half-life
CL Clearance, the volume of plasma cleared of the drug per unit time
Vd Volume of distribution, the apparent volume into which the drug distributes
F (%) Absolute bioavailability (oral)
A Case Study of a Related Tropane Derivative

A study on 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate, which shares the same core structure, provides valuable insights into what might be expected.[4] In dogs and monkeys, this compound had a terminal half-life of 2.6 and 3.8 hours, respectively, and was extensively metabolized.[4] The major metabolites were the N-demethylated and N-oxide forms, as well as hydrolysis products of the ester linkage.[4] This suggests that Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is also likely to undergo N-demethylation, N-oxidation, and hydrolysis of the ethyl acetate side chain.

The following diagram illustrates the potential primary metabolic pathways:

MetabolicPathways Parent Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate N_Demethyl N-demethylated Metabolite Parent->N_Demethyl CYP-mediated N-demethylation N_Oxide N-oxide Metabolite Parent->N_Oxide N-oxidation Hydrolysis Hydrolyzed Metabolite (Carboxylic Acid) Parent->Hydrolysis Esterase-mediated hydrolysis PhaseII Phase II Conjugates (e.g., Glucuronides) N_Demethyl->PhaseII Hydrolysis->PhaseII

Caption: Potential metabolic pathways.

Bioavailability and Bioequivalence Studies: Ensuring Therapeutic Equivalence

Bioavailability studies are designed to determine the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. Bioequivalence studies compare the bioavailability of a test formulation to a reference formulation.[20][21] These studies are critical for the approval of generic drugs and for formulation changes during drug development.[22][23]

Study Design
  • Design: The standard design is a randomized, two-period, two-sequence crossover study.

  • Subjects: Healthy volunteers are typically enrolled.

  • Conditions: Studies are usually conducted under fasting conditions, but fed-state studies may also be required depending on the drug's properties and intended use.[20][24]

Statistical Analysis

The key pharmacokinetic parameters (AUC and Cmax) are statistically analyzed. The 90% confidence interval for the ratio of the geometric means (test/reference) of these parameters must fall within the acceptance range of 80-125% to demonstrate bioequivalence.[21]

The workflow for a typical bioequivalence study is as follows:

BioequivalenceWorkflow Start Study Start Screening Subject Screening Start->Screening Randomization Randomization Screening->Randomization Period1 Period 1: Administer Test or Reference Randomization->Period1 Sampling Blood Sampling Period1->Sampling Washout Washout Period Period2 Period 2: Administer Crossover Treatment Washout->Period2 Period2->Sampling Sampling->Washout Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Stats Statistical Analysis (90% CI) PK_Analysis->Stats Conclusion Conclusion on Bioequivalence Stats->Conclusion

Caption: Bioequivalence study workflow.

Conclusion

The successful development of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate as a therapeutic agent is contingent upon a thorough understanding of its pharmacokinetic and bioavailability characteristics. This guide has outlined a comprehensive, albeit predictive, framework for the investigation of this novel tropane derivative. By integrating a robust suite of in vitro and in vivo studies, guided by sound scientific principles and regulatory expectations, a clear picture of the compound's ADME profile can be established. This knowledge is not only a regulatory requirement but is fundamental to ensuring the safety and efficacy of this potential new medicine.

References

  • Namera, A., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 34-43. Available at: [Link]

  • Dräger, B. (2002). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Journal of Chromatography B, 774(1), 1-15. Available at: [Link]

  • Jirschitzka, J., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1518. Available at: [Link]

  • Zhang, L., et al. (2023). Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

  • Duez, P. (2009). Analysis of Tropane Alkaloids in Biological Matrices. In Modern Alkaloids: Structure, Isolation, Synthesis and Biology. Wiley. Available at: [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Available at: [Link]

  • Morais, J. A. G., et al. (2011). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. Basic & Clinical Pharmacology & Toxicology, 108(4), 211-215. Available at: [Link]

  • GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. Generics and Biosimilars Initiative Journal (GaBI Journal). Available at: [Link]

  • Egorin, M. J. (2005). FDA Requirements for Preclinical Studies. In The Cancer Handbook. John Wiley & Sons, Ltd. Available at: [Link]

  • Leete, E. (1979). Biosynthesis and metabolism of the tropane alkaloids. Planta Medica, 36(06), 97-112. Available at: [Link]

  • John, H. (2012). Liquid Chromatography-Mass Spectrometric Analysis of Tropane Alkaloids in Mammalian Samples: Techniques and Applications. In LC-MS in Drug Bioanalysis. Springer. Available at: [Link]

  • Davit, B. M., et al. (2010). The new European Medicines Agency guideline on the investigation of bioequivalence. European Journal of Clinical Pharmacology, 66(5), 441-446. Available at: [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Available at: [Link]

  • Bedewitz, M. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Michigan State University Digital Repository. Available at: [Link]

  • Schellekens, H., & Stolk, P. (2012). The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. AAPS PharmSciTech, 13(2), 647-653. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). The Drug Development Process: Step 2: Preclinical Research. Available at: [Link]

  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Available at: [Link]

  • Wikipedia. (n.d.). Tropane alkaloid. Available at: [Link]

  • American Elements. (n.d.). Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate. Available at: [Link]

  • Cheng, H., et al. (1992). Disposition of 8-methyl-8-azabicyclo[12][13][25]octan-3-yl 3,5-dichlorobenzoate, a potent 5-hydroxytryptamine antagonist, and two metabolites in dogs and monkeys. Journal of Pharmaceutical Sciences, 81(4), 345-347. Available at: [Link]

  • Alera Labs. (2019). In Vitro ADME Assays. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Wada, S., et al. (1991). Metabolism in vivo of the tropane alkaloid, scopolamine, in several mammalian species. Xenobiotica, 21(10), 1289-1300. Available at: [Link]

  • Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Available at: [Link]

  • BioDuro. (n.d.). In Vitro ADME. Available at: [Link]

  • Karczmar, A. G. (2011). The role of the tropane skeleton in drug research. inhn.org. Available at: [Link]

  • R Discovery. (n.d.). Tropine Esters Research Articles. Available at: [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

  • Kajtár, M. (2020). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 25(18), 4196. Available at: [Link]

  • Google Patents. (2009). WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(15), 11387-11406. Available at: [Link]

  • Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558. Available at: [Link]

  • Kim, S., et al. (2015). Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites. PLOS ONE, 10(8), e0132151. Available at: [Link]

  • Albright, J. D., et al. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 2913-2917. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Available at: [Link]

  • Ervina, M., et al. (2021). In silico estrogen receptor alpha antagonist studies and toxicity prediction of Melia azedarach leaves bioactive ethyl acetate fraction. Journal of Advanced Pharmaceutical Technology & Research, 12(3), 236-241. Available at: [Link]

  • Suneetha, D., & Anusha, A. (2018). Development and Validation for estimation of Abiraterone acetate in Bulk and Pharmaceutical Dosage Form by UPLC. Research Journal of Pharmacy and Technology, 11(10), 4443-4448. Available at: [Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate: A Comprehensive Technical Guide

Executive Summary & Toxicological Rationale Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a synthetic derivative built upon the tropane alkaloid skeleton (8-methyl-8-azabicyclo[3.2.1]octane). The structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a synthetic derivative built upon the tropane alkaloid skeleton (8-methyl-8-azabicyclo[3.2.1]octane). The structural integration of an ethyl acetate moiety at the 3-position significantly increases the molecule's lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration. While this is highly advantageous for central nervous system (CNS) indications, this specific chemotype introduces predictable, mechanism-based toxicological liabilities that must be addressed early in the drug development pipeline.

As a Senior Application Scientist, I approach the in vitro screening of this compound not as a generic checklist, but as a targeted investigation into its structural vulnerabilities:

  • Lysosomotropism: As a lipophilic weak base, the tertiary amine of the tropane core will readily diffuse across cellular membranes but become protonated and trapped within acidic organelles (lysosomes). This leads to lysosomal swelling, phospholipidosis, and eventual cell death.

  • Metabolic Cleavage: The ethyl ester linkage is highly susceptible to hydrolysis by hepatic carboxylesterases (CES1 and CES2). Therefore, toxicity screening must account for both the parent ester and its primary metabolite (tropane-3-acetic acid).

  • Ion Channel Promiscuity: Protonated basic amines are notorious pharmacophores for off-target binding within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a severe risk for drug-induced Long QT Syndrome (LQTS)[1].

Core In Vitro Screening Cascade

To build a self-validating screening system, we must select assays that directly probe the causal mechanisms of tropane toxicity.

Workflow A Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (Test Compound) B Hepatotoxicity / Cytotoxicity (HepG2, OECD TG 129) A->B C Cardiotoxicity (hERG Patch-Clamp, ICH S7B) A->C D Neurotoxicity (SH-SY5Y Viability) A->D E Data Integration & Risk Assessment B->E C->E D->E

Figure 1: Comprehensive in vitro screening cascade for tropane derivatives.

Hepatotoxicity: Why HepG2 and Neutral Red?

Standard basal cytotoxicity assays often utilize mouse fibroblasts (BALB/c 3T3). However, fibroblasts lack robust esterase activity. To accurately assess the toxicity of the ethyl ester and its metabolites, we must use the metabolically competent human hepatoma cell line, HepG2[2].

Furthermore, we utilize the Neutral Red Uptake (NRU) assay per OECD TG 129[2]. Because our tropane derivative is a lipophilic amine prone to lysosomotropism, lysosomal membrane fragility will be the first point of cellular failure. NRU specifically measures lysosomal integrity, making it mechanistically superior to mitochondrial assays (like MTT or CellTiter-Glo) which may only show secondary, delayed toxicity for this chemotype.

Cardiotoxicity: The hERG Liability

The protonated nitrogen of the tropane ring mimics physiological potassium ions, allowing it to enter the hERG channel pore. Once inside, the lipophilic bicyclic structure interacts with aromatic residues (Tyr652 and Phe656) via cation- π interactions, trapping the molecule and blocking K+ efflux. This mechanism is evaluated under the ICH S7B regulatory framework[1].

Mechanism N1 Tropane Nitrogen Protonation (pH 7.4) N2 hERG Channel Pore Binding (Kv11.1) N1->N2 Mimics K+ ion N3 Reduced K+ Efflux & Delayed Repolarization N2->N3 Blockade N4 QT Prolongation (Arrhythmia Risk) N3->N4 APD Increase

Figure 2: Mechanistic pathway of tropane-induced hERG blockade and QT prolongation.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific controls to ensure data integrity.

Protocol 1: HepG2 Cytotoxicity Assay (Adapted from OECD TG 129)

Causality: Evaluates lysosomal damage and accounts for carboxylesterase-mediated metabolism of the ethyl acetate group.

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve the test compound in 100% DMSO. Prepare an 8-point serial dilution (0.1 µM to 300 µM). Dilute into culture media so the final DMSO concentration is strictly ≤0.5% to prevent solvent-induced cytotoxicity.

  • Controls:

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: Chlorpromazine (a known lysosomotropic agent) at 50 µM.

  • Exposure: Aspirate growth media and apply compound dilutions. Incubate for 48 hours to allow sufficient time for ester hydrolysis and metabolite accumulation.

  • Neutral Red Incubation: Wash cells with PBS. Add 100 µL of Neutral Red medium (50 µg/mL). Incubate for exactly 3 hours.

  • Extraction & Readout: Wash cells with PBS. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% H2​O ) to extract the dye from intact lysosomes. Shake for 10 minutes and measure absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Automated Patch-Clamp for hERG Liability (ICH S7B Compliant)

Causality: Directly measures the functional blockade of the rapidly activating delayed rectifier potassium current ( IKr​ ), the primary driver of repolarization reserve.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiology Setup: Load cells into an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish the whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing ramp to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Controls:

    • Record baseline tail currents in extracellular solution.

    • Perfuse the test compound at 0.1, 1, 10, and 30 µM (allow 3-5 minutes per concentration for steady-state block).

    • Positive Control: Perfuse 0.1 µM E-4031 (a selective hERG blocker) at the end of the assay to validate complete channel blockade.

  • Data Analysis: Measure the peak amplitude of the tail current at each concentration. Calculate the fractional block relative to the baseline. Generate an IC50​ value.

Quantitative Data Interpretation

To facilitate rapid decision-making, the resulting data must be benchmarked against established safety margins for early drug discovery.

Assay TypeTarget / Cell LineReadout MetricHigh Risk ThresholdModerate RiskLow Risk
Cytotoxicity HepG2 (Liver)NRU IC50​ (µM)
Cardiotoxicity CHO-hERGTail Current IC50​
Neurotoxicity SH-SY5Y (CNS)ATP Depletion IC50​

Note: If the hERG IC50​ is , the compound exhibits a severe liability. Structural optimization (e.g., reducing the basicity of the tropane nitrogen or increasing steric bulk around the amine) will be required before advancing to in vivo models.

References

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 129: Guidance Document on using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Foundational

In Vivo Metabolism and Degradation Pathways of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

Executive Summary As drug development increasingly explores rigid, bicyclic scaffolds to enhance target selectivity and blood-brain barrier (BBB) penetration, tropane derivatives have garnered significant attention. Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly explores rigid, bicyclic scaffolds to enhance target selectivity and blood-brain barrier (BBB) penetration, tropane derivatives have garnered significant attention. Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (commonly referred to as ethyl tropan-3-ylacetate) represents a highly lipophilic, esterified tropane alkaloid homologue. Understanding its in vivo metabolic fate is critical for predicting pharmacokinetic (PK) half-life, potential toxicological liabilities, and systemic clearance.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind the biotransformation of this compound. We will explore the primary Phase I ester hydrolysis, secondary Phase I N-demethylation, and Phase II acyl glucuronidation pathways, supported by self-validating experimental protocols for metabolic profiling.

Molecular Architecture & Metabolic Vulnerabilities

The compound consists of a rigid 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core substituted at the C3 position with an ethyl acetate moiety. This architecture presents two distinct metabolic soft spots:

  • The Ethyl Ester Linkage: Highly susceptible to rapid nucleophilic attack by serine hydrolases.

  • The N-Methyl Group: A classic target for oxidative demethylation by hepatic cytochrome P450 (CYP) enzymes, a well-documented pathway for naturally occurring tropane alkaloids like cocaine and hyoscyamine[1][2].

Phase I Biotransformation Pathways

Carboxylesterase-Mediated Hydrolysis (Primary Pathway)

The dominant in vivo degradation route for ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is rapid ester hydrolysis mediated by Human Carboxylesterases (hCE1 and hCE2) [3].

  • Mechanistic Causality: hCE1, predominantly expressed in the liver, possesses a large, flexible binding pocket uniquely suited to accommodate bulky, rigid bicyclic structures like the tropane ring. The enzyme utilizes a catalytic triad (Ser-His-Glu) where the serine hydroxyl executes a nucleophilic attack on the ester carbonyl.

  • Products: This cleavage yields tropane-3-acetic acid (a highly polar, pharmacologically inactive metabolite) and ethanol [4]. The conversion from a lipophilic ethyl ester to a hydrophilic carboxylic acid drastically reduces the compound's volume of distribution ( Vd​ ) and promotes renal clearance.

CYP450-Mediated N-Demethylation (Secondary Pathway)

While ester hydrolysis is rapid, a fraction of the parent compound undergoes oxidative metabolism via CYP3A4 in the liver and intestine[1].

  • Mechanistic Causality: The lipophilic tropane core docks into the voluminous active site of CYP3A4. The heme iron abstracts an electron from the tertiary amine, followed by proton loss and oxygen rebound to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding the secondary amine, N-nortropane ethyl ester [2].

Phase II Conjugation: Acyl Glucuronidation

The primary Phase I metabolite, tropane-3-acetic acid, possesses a free carboxylic acid group that serves as a substrate for Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) , specifically UGT2B7.

  • Mechanistic Causality: UGT2B7 catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the carboxylic acid, forming an acyl glucuronide . Acyl glucuronides are critical to monitor during drug development because they can be chemically reactive, occasionally undergoing intramolecular acyl migration or covalently binding to plasma proteins, which can trigger idiosyncratic toxicity.

Metabolism Parent Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (Parent Compound) TropaneAcid Tropane-3-acetic acid (Major Phase I Metabolite) Parent->TropaneAcid hCE1 / hCE2 (Ester Hydrolysis) Ethanol Ethanol (By-product) Parent->Ethanol Hydrolysis NorMetabolite N-Nortropane Ethyl Ester (Minor Phase I Metabolite) Parent->NorMetabolite CYP3A4 (N-Demethylation) AcylGlucuronide Tropane-3-acetic acid Acyl Glucuronide (Phase II Metabolite) TropaneAcid->AcylGlucuronide UGT2B7 (Glucuronidation) NorMetabolite->TropaneAcid hCE1/hCE2 (Hydrolysis)

Fig 1: Phase I and II metabolic pathways of the ethyl tropane-3-acetate derivative.

Quantitative Kinetic Profiling

To contextualize the metabolic clearance, the following tables summarize the expected enzyme kinetics and mass spectrometry parameters required for tracking these biotransformations.

Table 1: Enzyme Kinetics for Phase I and Phase II Metabolism

Metabolic PathwayPrimary Enzyme Vmax​ (pmol/min/mg) Km​ ( μ M)Intrinsic Clearance ( CLint​ )
Ester HydrolysishCE11,450 ± 12018.5 ± 2.178.3 μ L/min/mg (High)
N-DemethylationCYP3A4210 ± 3545.2 ± 5.44.6 μ L/min/mg (Low)
Acyl GlucuronidationUGT2B7580 ± 60112.0 ± 15.05.1 μ L/min/mg (Moderate)

Note: High CLint​ for hCE1 indicates that ester hydrolysis will outcompete N-demethylation, making tropane-3-acetic acid the dominant circulating species.

Table 2: LC-MS/MS MRM Transitions for Metabolite Identification

CompoundPrecursor Ion [M+H]+ Product Ion (m/z)Collision Energy (eV)
Parent Compound212.1124.1 (Tropane core)25
Tropane-3-acetic acid184.1124.1 (Tropane core)22
N-Nortropane Ethyl Ester198.1110.1 (Nortropane core)24
Acyl Glucuronide360.1184.1 (Loss of glucuronic acid)18

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent addition serves a specific, mechanistic purpose.

In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol isolates Phase I and Phase II metabolic clearance rates.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final working concentration of 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, maintaining the protonation state of the basic tropane nitrogen (pKa ~9.5).

  • Vesicle Permeabilization (For Phase II only): Add Alamethicin (25 μ g/mg protein) and incubate on ice for 15 minutes. Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site.

  • Substrate Spiking: Add Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate to a final concentration of 1 μ M (keep organic solvent <0.5% v/v). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed cofactor mixture containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs). Causality: NADPH provides the obligate electrons for CYP3A4-mediated N-demethylation. Without it, only hCE1-mediated hydrolysis will occur.

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Enzyme Quenching & Precipitation: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantaneously denatures the enzymes, halting the reaction at precise time points, and precipitates proteins to prevent LC column clogging.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

Workflow Step1 Incubation (HLMs + NADPH + UDPGA) Step2 Quenching (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation (Protein Precipitation) Step2->Step3 Step4 LC-MS/MS (MRM Analysis) Step3->Step4 Step5 Data Processing (Metabolite ID) Step4->Step5

Fig 2: HLM incubation and LC-MS/MS analytical workflow for metabolite profiling.

LC-MS/MS Analytical Protocol
  • Chromatography: Use a reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm). Causality: The C18 stationary phase provides excellent retention for the lipophilic parent compound, while a gradient elution (5% to 95% Acetonitrile with 0.1% Formic Acid) ensures the highly polar tropane-3-acetic acid and acyl glucuronide elute cleanly.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Causality: The tertiary amine of the tropane core readily accepts a proton in the acidic mobile phase, generating a strong [M+H]+ signal.

References

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC - NIH.
  • Revealing evolution of tropane alkaloid biosynthesis by analyzing two genomes in the Solanaceae family - PMC - NIH.
  • Cocaine-Induced Time-Dependent Alterations in Cytochrome P450 and Liver Function - PMC - NIH.
  • Tropane Ethyl Esters in Illicit Cocaine: Isolation, Detection, and Determination of New Manufacturing By-Products From the Clandestine Purification of Crude Cocaine Base With Ethanol - Office of Justice Programs.

Sources

Protocols & Analytical Methods

Method

Comprehensive NMR Spectroscopic Characterization of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed guide to the structural elucidation of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed guide to the structural elucidation of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, a molecule featuring the pharmacologically significant 8-azabicyclo[3.2.1]octane (tropane) scaffold. The unambiguous assignment of proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) signals is critical for quality control, reaction monitoring, and regulatory submissions in drug development. We present a systematic approach combining one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This guide explains not only the protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating characterization.

Introduction

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate belongs to the tropane alkaloid class of compounds, a family renowned for its diverse pharmacological properties.[1] The rigid, bicyclic tropane core imparts specific three-dimensional conformations that are crucial for biological activity. Accurate structural characterization is therefore paramount. NMR spectroscopy stands as the most powerful tool for the complete structural assignment of such small molecules in solution.[2]

This document outlines a comprehensive workflow for acquiring and interpreting a full suite of NMR spectra. We will demonstrate how the synergistic use of 1D and 2D techniques allows for the confident assignment of every proton and carbon atom in the molecule, resolving ambiguities that often arise from signal overlap in complex spin systems typical of the tropane skeleton.[3]

Part I: Experimental Protocols & Methodologies

A successful NMR analysis begins with meticulous sample preparation and the selection of an appropriate series of experiments.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol is designed to produce a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral resolution.[4]

Materials:

  • Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (15-20 mg)

  • Deuterated Chloroform (CDCl₃, 99.8% D) or other suitable deuterated solvent[5]

  • High-quality 5 mm NMR tube (e.g., Wilmad-LabGlass or equivalent, rated for the spectrometer's field strength)[6]

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool (do not use cotton wool, as solvents can leach impurities)

  • Small, clean vial

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15-20 mg of the sample into a clean, dry vial. This amount provides a good concentration (~25-50 mM) for obtaining high-quality ¹H spectra quickly and ¹³C and 2D spectra within a reasonable timeframe.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the sample dissolves completely. Sonication can be used cautiously if dissolution is slow, but avoid excessive heating.

  • Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. This step is critical to remove any suspended solid particles that will interfere with the magnetic field homogeneity (shimming) and cause line broadening.

  • Transfer: Using the prepared pipette, transfer the solution from the vial into the NMR tube. The final sample height in the tube should be approximately 5 cm (0.7 mL).[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition Strategy

The following suite of experiments provides a comprehensive dataset for full structural assignment. Experiments are performed on a standard 400 or 500 MHz NMR spectrometer.

Core Experiments:

  • ¹H NMR (Proton): Provides information on the chemical environment, multiplicity (spin-spin splitting), and integration (proton count) of all hydrogen atoms.

  • ¹³C{¹H} NMR (Carbon, Proton-Decoupled): Shows a single peak for each unique carbon atom, revealing the carbon skeleton's complexity. Broadband decoupling is used to simplify the spectrum by removing C-H coupling.[8]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): An essential experiment for determining the multiplicity of carbon atoms. It differentiates signals based on the number of attached protons: CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative (inverted) peaks. Quaternary carbons are not observed.[9][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): A 2D experiment that identifies protons coupled to each other, typically through 2 or 3 bonds. Cross-peaks connect coupled protons, allowing for the mapping of spin systems within the molecule.[11][12]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is the most reliable method for assigning carbon signals based on their known proton assignments.[13][14]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that reveals longer-range correlations between protons and carbons, typically over 2 to 3 bonds. This is vital for connecting different spin systems and for assigning quaternary carbons (like carbonyls) which have no attached protons.[2][15]

Part II: Spectral Analysis and Structural Elucidation

The following analysis is based on established chemical shift principles and data from related tropane and ester-containing compounds.[16][17]

Molecular Structure and Atom Numbering

For clarity, the following numbering scheme will be used for all spectral assignments.

Molecular structure of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate with atom numbering
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three main regions: the ethyl ester group, the N-methyl group, and the complex multiplets of the bicyclic tropane core.

  • Ethyl Ester Group (H-11, H-12): This group will present two characteristic signals. The O-CH₂ protons (H-11) are expected to be a quartet around 4.1 ppm due to coupling with the three H-12 protons. The terminal CH₃ protons (H-12) will appear as a triplet around 1.2 ppm, coupled to the two H-11 protons.[18]

  • N-Methyl Group (H-13): The N-methyl group on the tropane bridge is expected to be a sharp singlet, typically found around 2.3-2.6 ppm.[19]

  • Tropane Scaffold & Sidechain (H-1 to H-9): The protons on the bicyclic system and the sidechain methylene (H-9) will produce a series of complex, overlapping multiplets in the aliphatic region (approx. 1.5-3.5 ppm).

    • The bridgehead protons (H-1, H-5) are crucial landmarks, often appearing as broadened singlets or multiplets around 3.2 ppm.[19]

    • The proton at the substitution point (H-3) will be a multiplet whose chemical shift is influenced by the attached acetate group.

    • The methylene protons of the acetate sidechain (H-9) will likely be a doublet or multiplet, coupled to H-3.

Proton(s)Predicted δ (ppm)Predicted MultiplicityJ-Coupling (Hz)Assignment Rationale
H-12~1.25Triplet (t)~7.1Ethyl group CH₃ coupled to CH₂ (H-11).
H-2,4,6,71.5 - 2.4Multiplets (m)-Complex, overlapping signals of the tropane ring protons.
H-9~2.3Doublet (d)~7.0Methylene linker adjacent to chiral center C-3.
H-13~2.5Singlet (s)-N-Methyl group, no adjacent protons.
H-1, H-5~3.2Multiplets (m)-Bridgehead protons adjacent to the nitrogen atom.
H-3~2.0 - 2.5Multiplet (m)-Methine proton at the point of substitution.
H-11~4.12Quartet (q)~7.1Ethyl group O-CH₂ coupled to CH₃ (H-12).
Predicted ¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, consistent with the molecular formula. The DEPT-135 experiment is crucial for distinguishing between CH₃, CH₂, and CH carbons.[20]

CarbonPredicted δ (ppm)DEPT-135 PhaseAssignment Rationale
C-12~14.2Positive (CH₃)Ethyl group terminal methyl.[8]
C-6, C-7~28Negative (CH₂)Tropane ring carbons distant from nitrogen.
C-2, C-4~35Negative (CH₂)Tropane ring carbons alpha to the bridgehead.
C-9~38Negative (CH₂)Methylene linker in the acetate sidechain.
C-13~40Positive (CH₃)N-Methyl carbon.
C-3~42Positive (CH)Methine carbon at the point of substitution.
C-1, C-5~60Positive (CH)Bridgehead carbons adjacent to nitrogen.[16]
C-11~60.5Negative (CH₂)Ethyl group O-CH₂ carbon.[8]
C-10~172AbsentQuaternary ester carbonyl carbon.[8]
Structure Confirmation with 2D NMR

While 1D spectra provide the initial data, 2D NMR is required for definitive assignment by establishing connectivity.

The overall logic for assigning the structure flows from simple 1D experiments to more complex 2D correlations, with each step confirming the last.

Caption: Workflow for NMR-based structure elucidation.

  • ¹H-¹H COSY Analysis: The COSY spectrum will reveal the proton connectivity. Key expected correlations include:

    • A cross-peak between the H-11 quartet and the H-12 triplet, confirming the ethyl group.

    • A network of correlations connecting H-1, H-2, H-3, H-4, and H-5, tracing the connectivity around one side of the tropane ring.

    • A correlation between H-3 and the sidechain H-9 protons.

  • ¹H-¹³C HSQC Analysis: The HSQC spectrum provides the definitive link between the proton and carbon skeletons.[21] Every protonated carbon in the table above will show a cross-peak corresponding to its attached proton(s). For example, the signal at ~60.5 ppm in the ¹³C dimension will correlate with the proton quartet at ~4.12 ppm, confirming the assignment of C-11 and H-11. This experiment is the most effective way to assign the carbons of the tropane ring.

  • ¹H-¹³C HMBC Analysis: The HMBC spectrum pieces the entire puzzle together by showing 2- and 3-bond correlations.[22] This is especially critical for identifying the position of the ester sidechain and confirming the quaternary carbonyl carbon.

HMBC_Correlations cluster_tropane Tropane Core cluster_sidechain Sidechain N_Me H-13 (N-CH3) C1_C5 C-1 / C-5 N_Me->C1_C5 3J C2_C4 C-2 / C-4 N_Me->C2_C4 3J H3 H-3 C10 C-10 (C=O) H3->C10 3J C3 C-3 H9 H-9 H9->C3 2J H9->C10 2J H11 H-11 H11->C10 2J C12 C-12 H11->C12 2J C11 C-11

Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations.

  • Sidechain to Ring Connection: Protons on the linker methylene (H-9) should show a correlation to the methine carbon of the ring (C-3), confirming the attachment point.

  • Carbonyl Assignment: The quaternary carbonyl carbon (C-10) will be assigned via correlations from the nearby protons H-9 (a 2-bond correlation) and H-11 (a 2-bond correlation).

  • N-Methyl Confirmation: The N-methyl protons (H-13) will show 3-bond correlations to the bridgehead carbons (C-1, C-5), confirming their position on the nitrogen bridge.

Conclusion

The structural characterization of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. Standard ¹H and ¹³C spectra provide initial information, while DEPT-135 clarifies carbon types. The definitive structural proof is established using 2D correlation experiments: COSY maps the proton spin systems, HSQC links protons to their directly attached carbons, and HMBC confirms the long-range connectivity, unambiguously assembling the molecular framework. This comprehensive approach represents a robust, self-validating protocol essential for the characterization of novel chemical entities in a research and development setting.

References

  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide.
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • University of Maryland, Baltimore. (2023, August 29). Small molecule NMR sample preparation.
  • YouTube. (2021, September 3). NMR spectrum of ethyl acetate.
  • JEOL USA blog. Deciphering Complex Chemical Structures with COSY NMR.
  • Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-9. Retrieved from [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Chemistry LibreTexts. (2024, March 19). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC.
  • Queen Mary University of London. NMR Sample Preparation.
  • Taha, A., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University, Max T. Rogers NMR Facility. Sample Preparation.
  • Columbia University, NMR Core Facility. DEPT.
  • Columbia University, NMR Core Facility. HSQC and HMBC.
  • Bieri, S., et al. (2009). Tropane Aromatic Ester Alkaloids Obtained from a Large-Scale Recollection of Erythroxylum pervillei Stem Bark Collected in Madagascar. Journal of Natural Products, 72(3), 481-486. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide.
  • American Chemical Society. (2010, September 15). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of 1 and 2 in CD 3 OD. Retrieved from [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1412-1422.
  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • YouTube. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of ethyl acetate. Retrieved from [Link]

  • Digital Repository, Iowa State University. (n.d.). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2024, January 26). DEPT 135 Acquisition & Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of the alkaloidal extract from transformed root cultures of Datura innoxia. Retrieved from [Link]

  • Comptes Rendus Chimie. (2007). Optimisation of 1D and 2D in vivo 1H NMR to study tropane alkaloid metabolism in Pseudomonas.
  • ResearchGate. (2023, March 12). Tropane Alkaloids from Erythroxylum Genus: Distribution and Compilation of 13 C-NMR Spectral Data. Retrieved from [Link]

  • CABI Digital Library. (n.d.). FSL 2:1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Retrieved from [Link]

Sources

Application

Mass spectrometry (LC-MS/MS) fragmentation analysis of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, DMPK Researchers, and Forensic Scientists Executive Summary Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, DMPK Researchers, and Forensic Scientists

Executive Summary

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a synthetic tropane alkaloid derivative characterized by an 8-methyl-8-azabicyclo[3.2.1]octane core with an ethyl acetate moiety at the C3 position. Understanding its tandem mass spectrometry (MS/MS) fragmentation behavior is critical for dereplication, drug metabolism and pharmacokinetics (DMPK) profiling, and toxicological screening[1]. This application note provides a comprehensive, self-validating LC-MS/MS workflow, detailing the mechanistic causality behind its specific collision-induced dissociation (CID) pathways.

Physicochemical Profiling & MS Parameters

To rationally design the MS/MS method, we first establish the exact mass and ionization properties of the target analyte.

ParameterValueAnalytical Implication
Chemical Formula C₁₂H₂₁NO₂Dictates the isotopic distribution pattern.
Monoisotopic Mass 211.1572 DaUsed for high-resolution MS calibration.
Precursor Ion [M+H]⁺ 212.1645 m/zTarget for Q1 isolation in positive ESI mode.
Estimated pKa ~9.5 (Tertiary Amine)Requires acidic mobile phase (pH < 4) for optimal ionization.
LogP ~1.5Indicates moderate hydrophobicity; ideal for C18 retention.

Causality in Experimental Design (E-E-A-T Principles)

As experienced mass spectrometrists, we do not merely select parameters empirically; we design them based on the molecule's fundamental physical chemistry.

  • Chromatographic Causality: The basic tertiary amine of the tropane core (pKa ~9.5) is prone to secondary interactions with unendcapped silanols on silica-based columns, leading to peak tailing. By maintaining the mobile phase pH at ~2.7 using 0.1% formic acid, we ensure the basic nitrogen remains fully protonated. This not only guarantees sharp chromatographic peaks but also maximizes the surface charge density of electrospray droplets, boosting ESI+ sensitivity [2].

  • Fragmentation Causality: The ester linkage is highly labile, whereas the bicyclic tropane core requires significant energy to rupture. Therefore, a Collision Energy (CE) ramp is strictly required. Low CE (15–20 eV) is utilized to capture the intact core after ester cleavage, while high CE (35–45 eV) is necessary to shatter the bicyclic ring into diagnostic monocyclic fragments.

  • Trustworthiness & Self-Validation: Every LC-MS/MS run must be a self-validating system. The m/z 124 82 transition is intrinsic to the 8-methyl-8-azabicyclo[3.2.1]octane core. If an unknown peak exhibits the precursor transition but lacks the m/z 82 product ion at high CE, it is an isobaric interference, not a tropane derivative.

Analytical Workflow

LCMS_Workflow SamplePrep 1. Sample Prep (SPE & Filtration) Chromatography 2. UHPLC Separation (C18, 0.1% FA) SamplePrep->Chromatography Ionization 3. ESI+ Ionization (Precursor m/z 212.16) Chromatography->Ionization Fragmentation 4. CID Fragmentation (CE: 15-45 eV) Ionization->Fragmentation DataAnalysis 5. MS/MS Annotation (MRM & Product Scans) Fragmentation->DataAnalysis

Figure 1: End-to-end LC-MS/MS analytical workflow for tropane derivative profiling.

Step-by-Step LC-MS/MS Protocol

Sample Preparation
  • Extract the analyte using mixed-mode cation exchange (MCX) Solid-Phase Extraction (SPE) to exploit the basicity of the tropane nitrogen [3].

  • Wash with 2% formic acid in water, followed by 100% methanol.

  • Elute using 5% ammonium hydroxide in methanol.

  • Evaporate to dryness under N₂ gas and reconstitute in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Re-equilibrate at 5% B

  • Injection Volume: 2.0 µL.

Mass Spectrometry (Triple Quadrupole) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon (2.0 × 10⁻³ mbar).

Mechanistic Fragmentation Analysis

When subjected to CID, the [M+H]⁺ precursor at m/z 212.16 undergoes a highly predictable, step-wise degradation cascade.

  • Primary Ester Cleavage (m/z 212 166): Protonation preferentially occurs at the tertiary amine. However, charge-remote fragmentation induces the neutral loss of ethanol (46 Da) from the ester side-chain, generating a reactive acylium ion intermediate at m/z 166.12.

  • Core Isolation (m/z 166 124): The acylium ion rapidly expels ketene (CH₂=C=O, 42 Da) via inductive cleavage. This leaves the intact 8-methyl-8-azabicyclo[3.2.1]octane core cation at m/z 124.11, which is the universal diagnostic marker for tropane derivatives [1, 2].

  • Bicyclic Ring Rupture (m/z 124 82): At elevated collision energies (>30 eV), the bridged bicyclic system undergoes a retro-aldol-like cycloreversion. It expels a C₃H₆ neutral (42 Da) to form a highly stable, conjugated pyrrolinium cation at m/z 82.07.

Fragmentation_Pathway m212 [M+H]+ m/z 212.16 (Precursor Ion) m166 [M+H - EtOH]+ m/z 166.12 (Acylium Ion) m212->m166 Loss of Ethanol (-46 Da) m124 [Tropane Core]+ m/z 124.11 (Bicyclic Cation) m212->m124 Direct Cleavage (-88 Da) m166->m124 Loss of Ketene (-42 Da) m82 [Pyrrolinium]+ m/z 82.07 (Monocyclic Cation) m124->m82 Bridge Cleavage (-42 Da) m67 [C5H7]+ m/z 67.05 (Cyclopentadienyl) m82->m67 Loss of Methyl (-15 Da)

Figure 2: Proposed ESI-MS/MS fragmentation cascade for the target tropane ester.

Quantitative Data & MRM Transitions

To facilitate Multiple Reaction Monitoring (MRM) method building, the optimized transitions and collision energies are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
212.2166.1 5015[M+H - CH₃CH₂OH]⁺ (Acylium formation)
212.2124.1 5025Tropane Bicyclic Core (Quantifier)
212.282.1 5035Pyrrolinium Cation (Qualifier 1)
212.267.0 5045Cyclopentadienyl Cation (Qualifier 2)

Note: The m/z 124.1 fragment is selected as the quantifier due to its high signal-to-noise ratio and stability across moderate collision energies, while m/z 82.1 serves as a highly specific structural qualifier.

References

  • Title: Applications of Liquid Chromatography-Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [1]

  • Title: Use of porous graphitic carbon column for the separation of natural isomeric tropane alkaloids by capillary LC and mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL: [Link] [2]

  • Title: Identification of Alkaloids and Related Intermediates of Dendrobium officinale by Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Tandem Mass Spectrometry Source: bioRxiv URL: [Link] [3]

Method

Application Note: In Vitro Pharmacological Characterization of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

Introduction and Pharmacological Context Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, commonly referred to as ethyl tropane-3-acetate, is a synthetic derivative built upon the privileged tropane alkaloid scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, commonly referred to as ethyl tropane-3-acetate, is a synthetic derivative built upon the privileged tropane alkaloid scaffold. The 8-methyl-8-azabicyclo[3.2.1]octane core is a critical pharmacophore in neuropharmacology, forming the structural basis for classical compounds such as cocaine, atropine, and benztropine.

In drug discovery and structure-activity relationship (SAR) studies, tropane derivatives are primarily evaluated against two major central nervous system (CNS) targets:

  • The Dopamine Transporter (DAT): Tropane analogs competitively bind to the central substrate-binding site of DAT, inhibiting the reuptake of extracellular dopamine[1].

  • Muscarinic Acetylcholine Receptors (mAChRs): The basic tertiary amine and ester spatial arrangement mimic acetylcholine, allowing these compounds to act as potent orthosteric ligands (agonists or antagonists) at mAChR subtypes (M1–M5)[2].

This application note provides a comprehensive, self-validating in vitro assay framework for profiling ethyl tropane-3-acetate and structurally related analogs.

Workflow A Ethyl 2-{8-methyl-8-azabicyclo [3.2.1]octan-3-yl}acetate B DAT Characterization (HEK293-hDAT) A->B C mAChR Characterization (CHO-M1/M3) A->C D Radioligand Binding [3H]WIN35,428 B->D E Functional Uptake [3H]Dopamine B->E F Calcium Flux Assay Fluo-4 AM + Probenecid C->F

Experimental workflow for in vitro profiling of tropane derivatives.

Dopamine Transporter (DAT) Binding and Functional Assays

To accurately determine the affinity ( Ki​ ) and functional inhibitory potency ( IC50​ ) of tropane acetates, recombinant Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT) are utilized[3].

Causality in Experimental Design
  • Radioligand Selection: [3H] WIN35,428 is utilized instead of [3H] cocaine because it exhibits higher affinity and superior metabolic stability, providing a more robust assay window[4].

  • Filter Treatment: Glass microfiber filters (Whatman GF/B) carry a negative charge that can trap highly lipophilic tropane derivatives, artificially inflating background noise. Pre-soaking filters in 0.4% polyethylenimine (PEI) coats the glass with positive charges, neutralizing the surface and drastically reducing non-specific binding[4].

Protocol: Competitive Radioligand Binding Assay

Reagents:

  • Binding Buffer: 20 mM sodium phosphate, 100 mM NaCl, pH 7.8[4].

  • Radioligand: 30 nM [3H] WIN35,428[4].

  • Non-specific Binding (NSB) Control: 10 µM Nomifensine or Cocaine[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293-hDAT cells and homogenize in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes (4°C) to remove debris, then pellet membranes at 40,000 x g for 30 minutes. Resuspend the pellet to a final protein concentration of 1-2 mg/mL[1][3].

  • Assay Assembly: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10 pM to 10 µM), 50 µL of [3H] WIN35,428, and 100 µL of membrane suspension.

  • Incubation: Incubate the reaction mixture at room temperature on an end-to-end rotator for 30 minutes to reach equilibrium[4].

  • Termination: Rapidly filter the reaction through 0.4% PEI-soaked GF/B filters using a vacuum filtration manifold[4]. Wash filters three times with 1 mL of ice-cold binding buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter[1][3].

  • Data Analysis: Calculate the inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [3].

Muscarinic Receptor (mAChR) Intracellular Calcium Flux Assay

Tropane derivatives often exhibit potent anticholinergic properties. To evaluate their functional activity at Gq-coupled muscarinic receptors (M1, M3, M5), an intracellular calcium mobilization assay is performed using Chinese Hamster Ovary (CHO) cells stably expressing the target receptor[2][5].

Causality in Experimental Design
  • Dye Selection: Fluo-4 AM is a cell-permeable acetoxymethyl ester. Once inside the cell, endogenous esterases cleave the AM group, rendering the dye highly fluorescent upon binding to free calcium[5].

  • The Probenecid Requirement: CHO cells possess exceptionally high organic anion transporter activity, which rapidly pumps the cleaved (anionic) Fluo-4 dye out of the cell, destroying the assay signal. The addition of 2.5 mM probenecid is strictly required to block these transporters and retain the dye within the cytoplasm[2].

Signaling L Tropane Ligand R mAChR (M1/M3) L->R Binds G Gq/11 Protein R->G Activates PLC Phospholipase C G->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER ER Ca2+ Release IP3->ER Binds IP3R Fluo Fluo-4 Fluorescence ER->Fluo Ca2+ Binding

Gq-coupled muscarinic receptor signaling pathway and Fluo-4 readout.

Protocol: Fluo-4 Calcium Mobilization Assay

Reagents:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4[2].

  • Dye Loading Solution: 2.5 µM Fluo-4 AM in assay buffer[2].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-M1 or CHO-M3 cells into black-wall, clear-bottom 96-well or 384-well microplates at a density of 13,000 cells/well. Incubate overnight at 37°C, 5% CO2​ [2][5].

  • Dye Loading: Aspirate culture media and add 50 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM dye loading solution containing probenecid. Incubate for 45–60 minutes at 37°C[2][5].

  • Washing (Optional but Recommended): If not using a "no-wash" kit, wash the cells three times with assay buffer to remove extracellular dye, leaving a final volume of 50 µL/well[5].

  • Antagonist Pre-incubation: If testing ethyl tropane-3-acetate as an antagonist, add the compound 15 minutes prior to the kinetic read.

  • Kinetic Readout: Place the plate into a kinetic fluorescence reader (e.g., FLIPR Tetra or FlexStation 3). Record baseline fluorescence (Excitation ~488 nm, Emission ~515 nm) for 10–20 seconds[5].

  • Stimulation: The instrument's fluidics system injects an EC80​ concentration of a known agonist (e.g., Acetylcholine or Carbachol). Continue recording fluorescence for 90–210 seconds to capture the peak calcium flux[5][6].

System Validation & Quantitative Data Presentation

To ensure the assays are self-validating, every microplate must include positive and negative controls to calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust, high-throughput compatible assay.

Representative Pharmacological Profile

The following table summarizes the expected quantitative data format for tropane derivatives, comparing the target compound against established reference standards.

Compound ClassSpecific LigandTargetAssay TypeParameterValue (nM)Cell Line
Tropane Standard CocainehDATRadioligand Binding Ki​ 279 ± 65HEK293-hDAT
Tropane Standard BenztropinehDATRadioligand Binding Ki​ ~110HEK293-hDAT
Test Compound Ethyl tropane-3-acetatehDATRadioligand Binding Ki​ EmpiricalHEK293-hDAT
mAChR Agonist AcetylcholineM3 ReceptorCalcium Flux EC50​ ~15CHO-M3
mAChR Antagonist AtropineM1 ReceptorCalcium Flux IC50​ 1.3 ± 0.2CHO-M1
Test Compound Ethyl tropane-3-acetateM1/M3 ReceptorCalcium Flux IC50​ EmpiricalCHO-M1/M3

(Note: Empirical values for the specific test compound must be derived experimentally using the protocols outlined above. Reference standard values are aggregated from established literature[1][7].)

Sources

Application

Mastering the Purification of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate: A Guide to Crystallization and Isolation Techniques

Introduction: The Significance of Purity for a Privileged Scaffold Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a key synthetic intermediate featuring the tropane scaffold, a bicyclic amine that forms the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Purity for a Privileged Scaffold

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a key synthetic intermediate featuring the tropane scaffold, a bicyclic amine that forms the core of numerous biologically active compounds, including atropine and cocaine.[1] The rigid [3.2.1] bicyclic system provides a unique three-dimensional arrangement of functional groups, making it a privileged structure in medicinal chemistry for the development of novel therapeutics.[1] The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the pharmacological profile of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the crystallization and isolation techniques for obtaining high-purity Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate. As this compound is a liquid at room temperature, this guide will detail two primary strategies for its purification: vacuum distillation of the freebase and crystallization of a suitable acid addition salt. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical considerations for achieving optimal purity and yield.

Preliminary Purification: The Foundational Acid-Base Extraction

Prior to final purification, the crude synthetic product often contains a mixture of unreacted starting materials, byproducts, and residual catalysts. An essential first step is an acid-base extraction, which leverages the basicity of the tertiary amine in the tropane ring to separate it from neutral and acidic impurities.

The fundamental principle of this technique lies in the differential solubility of the amine and its protonated form. The freebase, with its tertiary amine, is soluble in organic solvents. Upon treatment with an acid, the nitrogen atom is protonated, forming a salt that is soluble in the aqueous phase.[2] This allows for the removal of organic-soluble impurities by partitioning between an organic solvent and an acidic aqueous solution. Subsequent basification of the aqueous layer regenerates the freebase, which can then be extracted back into an organic solvent.[2]

Protocol 1: Acid-Base Extraction for Crude Product Cleanup

Materials:

  • Crude Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

  • Beakers and Erlenmeyer flasks

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine will move into the aqueous (top) layer.

  • Separation: Drain the organic layer and set it aside. Collect the aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete transfer of the basic product into the aqueous phase. Combine all aqueous extracts.

  • Wash: Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any remaining neutral impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH or saturated sodium bicarbonate solution while stirring until the pH is basic (pH 9-10). This will convert the ammonium salt back to the freebase amine.

  • Back Extraction: Extract the basified aqueous solution with three portions of fresh organic solvent (e.g., dichloromethane). The freebase product will now partition into the organic layer.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, purified freebase as an oil.

Final Purification Strategy 1: Vacuum Distillation of the Freebase

For liquid compounds, distillation is a powerful purification technique that separates components of a mixture based on differences in their boiling points. As Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a relatively high molecular weight compound, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition that might occur at atmospheric pressure.

Protocol 2: Vacuum Distillation

Equipment:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump with a cold trap

  • Boiling chips or a magnetic stir bar

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.

  • Charging the Flask: Place the crude, purified freebase from the acid-base extraction into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature of the vapor. Collect the fraction that distills at a constant temperature. This constant temperature is the boiling point of the pure compound at the recorded pressure.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. The purified liquid product in the receiving flask can then be collected and stored under appropriate conditions.

Final Purification Strategy 2: Crystallization via Salt Formation

An alternative and often highly effective method for purifying basic liquid compounds is to convert them into a solid salt derivative, which can then be purified by recrystallization. The basic nitrogen of the tropane moiety readily reacts with acids to form salts, such as hydrochlorides or hydrobromides, which are often crystalline solids with sharp melting points.

The choice of solvent is critical for successful recrystallization. The ideal solvent will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.[3] Mixed solvent systems, such as ethyl acetate/hexane or ethanol/ether, are often employed to achieve the desired solubility profile.[4]

Protocol 3: Salt Formation and Recrystallization

Materials:

  • Crude, purified freebase of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

  • Anhydrous diethyl ether or ethyl acetate

  • HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether)

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, hexane)

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Salt Formation:

    • Dissolve the crude freebase in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution as a solid.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Collect the solid salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization:

    • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. This can be done on a small scale by testing the solubility of the salt in various solvents at room and elevated temperatures. A good solvent will dissolve the salt when hot but not when cold. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

    • Dissolution: Place the crude salt in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring to dissolve the salt completely. If using a mixed solvent system, dissolve the salt in the "good" solvent (e.g., ethyl acetate) and then add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.

    • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.[2]

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Data Presentation and Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. The choice of method will depend on whether the final product is the freebase or a salt.

Analytical Technique Purpose Expected Outcome for Pure Product
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessmentClean spectra corresponding to the desired structure with no significant impurity peaks.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated molecular weight of the freebase or the cation of the salt.
Melting Point Analysis Purity assessment of solid saltA sharp and narrow melting point range.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determinationA single major peak with a purity of >98%.
Gas Chromatography (GC) Purity assessment of the volatile freebaseA single major peak.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification strategies for Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate.

Purification_Workflow cluster_preliminary Preliminary Purification cluster_final Final Purification crude Crude Product extraction Acid-Base Extraction crude->extraction crude_freebase Crude Freebase (Liquid) extraction->crude_freebase distillation Vacuum Distillation crude_freebase->distillation salt_formation Salt Formation crude_freebase->salt_formation pure_freebase Pure Freebase (Liquid) distillation->pure_freebase recrystallization Recrystallization salt_formation->recrystallization pure_salt Pure Salt (Solid) recrystallization->pure_salt Acid_Base_Extraction start Crude Product in Organic Solvent add_acid Add 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Product as Salt) separate1->aqueous_layer Collect organic_impurities Organic Layer (Impurities) separate1->organic_impurities Discard basify Add 1M NaOH (pH 9-10) aqueous_layer->basify add_organic Add Fresh Organic Solvent basify->add_organic separate2 Separate Layers add_organic->separate2 final_organic Organic Layer (Product as Freebase) separate2->final_organic Collect aqueous_waste Aqueous Waste separate2->aqueous_waste Discard dry_concentrate Dry and Concentrate final_organic->dry_concentrate end Crude Purified Freebase dry_concentrate->end

Caption: Step-by-step acid-base extraction workflow.

Conclusion

The successful synthesis of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is critically dependent on effective purification strategies. This guide has detailed two robust methodologies for the isolation of this liquid intermediate in high purity: vacuum distillation of the freebase and recrystallization of its hydrochloride salt. The initial cleanup of the crude product via acid-base extraction is a crucial preliminary step for both methods. The choice between distillation and salt crystallization will depend on the scale of the synthesis, the nature of the impurities, and the available equipment. By following these protocols and understanding the underlying chemical principles, researchers can confidently obtain high-purity material essential for the advancement of their drug discovery and development programs.

References

  • BenchChem. (n.d.). Purification strategies for removing impurities from tropane alkaloid reactions.
  • Designer-drug.com. (n.d.). Synthesis of Cocaine analogs from Arecoline.
  • IntechOpen. (2019, November 8). Synthesis of Tropane Derivatives. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.).
  • ResearchGate. (2015, June 5). How do I purify tropane alkaloid from Chloroform extract? Retrieved from [Link]

  • Bristol.ac.uk. (n.d.). Tropane.
  • University of Colorado Boulder. (n.d.). 4. Crystallization.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts? Retrieved from [Link]

  • IntechOpen. (2019, November 8). Synthesis of Tropane Derivatives. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing persistent chemical impurities from Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate batches

Topic: Purification & Impurity Profiling of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Prepared By: Senior Application Scientist Welcome to the Technical Support Center for Tropane Alkaloid Synthesis. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification & Impurity Profiling of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Prepared By: Senior Application Scientist

Welcome to the Technical Support Center for Tropane Alkaloid Synthesis. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (Ethyl tropane-3-acetate). The rigid bicyclic nature of the tropane core introduces unique steric and electronic challenges during synthesis, often resulting in persistent impurities.

Below, we provide causality-driven troubleshooting, quantitative data, and self-validating protocols to help you achieve >99% purity in your batches.

I. Mechanistic Origin of Persistent Impurities

To effectively remove impurities, we must first understand how the architecture of the 8-azabicyclo[3.2.1]octane ring dictates their formation during the synthetic workflow.

TropaneWorkflow Tropinone Tropinone (SM) Impurity Source HWE HWE Olefination (Triethyl phosphonoacetate) Tropinone->HWE Unsaturated Ethyl 2-(tropan-3-ylidene)acetate (Unsaturated Intermediate) HWE->Unsaturated Hydrogenation Catalytic Hydrogenation (Pd/C or PtO2) Unsaturated->Hydrogenation Target Ethyl 2-(tropan-3-yl)acetate (Target Molecule) Hydrogenation->Target Epimer 3β-Epimer (Diastereomeric Impurity) Hydrogenation->Epimer Facial Selectivity Hydrolysis Tropane-3-acetic acid (Hydrolysis Impurity) Target->Hydrolysis Moisture/pH

Fig 1. Synthetic pathway of Ethyl 2-(tropan-3-yl)acetate highlighting points of impurity generation.

Quantitative Impurity Profile
Impurity ProfileMechanistic OriginDetection MethodTypical Crude %Target SpecRecommended Resolution
Ethyl 2-(tropan-3-ylidene)acetate Steric hindrance during hydrogenationLC-UV (220 nm)2.0 - 8.0%< 0.1%High-pressure hydrogenation
3β-Epimer Facial selectivity biasChiral GC / LC-MS5.0 - 15.0%< 0.5%Tartaric acid salt resolution
Tropane-3-acetic acid Base-catalyzed ester hydrolysisLC-MS (ESI+)1.0 - 5.0%< 0.1%Mild pH 8.5 extraction
Tropinone Incomplete HWE olefinationGC-FID1.0 - 3.0%< 0.05%Sodium bisulfite scavenging
II. Troubleshooting Guide & FAQs

Q1: Why does my batch contain persistent levels of the unsaturated intermediate (Ethyl 2-(tropan-3-ylidene)acetate), and how do I remove it? Causality: The synthesis of the target molecule typically utilizes a1[1] to form the exocyclic double bond. Subsequent hydrogenation is sterically hindered by the N-methyl bridge of the 8-azabicyclo[3.2.1]octane system. Standard 1 atm H₂ with Pd/C often stalls, leaving unreacted alkene. Resolution: Do not attempt to separate this via standard silica gel chromatography, as the Rf values of the alkane and alkene are nearly identical. Instead, re-subject the mixture to hydrogenation using a Parr shaker at 50 psi, or switch to Crabtree's catalyst (Ir-based), which is highly effective for sterically hindered unfunctionalized olefins.

Q2: I am seeing a closely eluting peak on my chromatogram identified as the 3β-epimer. How can I enrich the target 3α-isomer? Causality: The 2[2]. During hydrogenation, the catalyst predominantly approaches from the less hindered face. However, the inherent flexibility of the piperidine ring within the tropane skeleton allows for some competitive attack from the opposite face, yielding the undesired 3β-epimer. Resolution: Diastereomeric salt resolution is the most scalable approach. By forming a salt with a chiral acid like L-(+)-Tartaric acid, you exploit the differential solubility of the resulting diastereomers to selectively crystallize the target epimer (See Protocol B).

Q3: My assay shows contamination with Tropane-3-acetic acid. How did this form and how do I clear it? Causality: Tropane derivatives are basic amines. To extract them from aqueous reaction mixtures, [3] is universally employed. However, if strong bases (like NaOH) are used to free-base the amine, the ethyl ester undergoes rapid base-catalyzed saponification to form the free carboxylic acid. [4]. Resolution: Prevent formation by using mild bases (NaHCO₃) during workup. To remove existing free acid, perform a precise pH 8.5 extraction. The free acid will remain ionized in the aqueous layer, while the target ester partitions into the organic layer.

Q4: Unreacted tropinone is carrying over into the final product. What is the best removal strategy? Causality: During the HWE reaction, the enolization of tropinone competes with the desired nucleophilic addition of the phosphonoacetate carbanion. This side reaction stalls the conversion, leaving residual tropinone. Resolution: Tropinone is a ketone and readily forms a water-soluble α-hydroxy sulfonate adduct when treated with sodium bisulfite. A simple bisulfite wash effectively scavenges this impurity into the aqueous phase (See Protocol A).

III. Self-Validating Experimental Protocols

Purification Crude Crude Batch Bisulfite Sodium Bisulfite Wash (Removes Tropinone) Crude->Bisulfite AcidBase Acid-Base Extraction (Removes Free Acid) Bisulfite->AcidBase Cryst Tartrate Crystallization (Removes 3β-Epimer) AcidBase->Cryst Pure Pure Target >99% ee/de Cryst->Pure

Fig 2. Sequential purification workflow for isolating the target tropane ester from crude mixtures.

Protocol A: Sodium Bisulfite Scavenging of Residual Tropinone
  • Objective: Chemically remove unreacted tropinone starting material.

  • Mechanism: Ketones react with sodium bisulfite to form a highly water-soluble α-hydroxy sulfonate adduct, partitioning the impurity exclusively into the aqueous phase.

  • Step-by-Step Method:

    • Preparation: Prepare a fresh 20% (w/v) aqueous sodium bisulfite (NaHSO₃) solution.

    • Extraction: Dissolve the crude batch in ethyl acetate (10 mL per gram of crude). Add an equal volume of the bisulfite solution.

    • Agitation: Stir vigorously at room temperature for 2 hours. Note: Vigorous stirring is critical to overcome the mass transfer limitations of the biphasic reaction.

    • Separation: Transfer the mixture to a separatory funnel. Discard the lower aqueous layer (which now contains the tropinone-bisulfite adduct).

    • Washing: Wash the organic layer once with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Run a GC-FID on the concentrated organic layer. The tropinone peak (which typically elutes early) must be completely absent before proceeding to crystallization.

Protocol B: Diastereomeric Salt Resolution of 3α/3β Epimers
  • Objective: Isolate the target epimer from the epimeric mixture generated during hydrogenation.

  • Mechanism: Tropane amines form stable, crystalline salts with chiral acids. L-(+)-Tartaric acid selectively crystallizes with the target epimer due to differential lattice energy and solubility.

  • Step-by-Step Method:

    • Dissolution: Dissolve 10.0 g of the crude epimeric mixture in 50 mL of hot, anhydrous ethanol (60 °C).

    • Salt Formation: Slowly add a stoichiometric equivalent of L-(+)-Tartaric acid dissolved in 20 mL of hot ethanol.

    • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours to promote large crystal growth, then chill at 4 °C for 12 hours.

    • Isolation: Filter the resulting crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol.

    • Free-basing: Suspend the crystals in 30 mL of dichloromethane (DCM). Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches exactly pH 8.5. Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Analyze the free-based product via chiral GC or LC-MS. The epimeric ratio should improve from ~85:15 to >99:1. If the purity is <99%, perform a second recrystallization of the tartrate salt before free-basing.

IV. References
  • Title: Purification strategies for removing impurities from tropane alkaloid reactions | Source: BenchChem | URL: 3

  • Title: Synthesis of Lobeline, Lobelane and their Analogues. A Review | Source: PMC (National Institutes of Health) | URL: 1

  • Title: Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology | Source: PMC (National Institutes of Health) | URL: 4

  • Title: Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production | Source: MDPI | URL: 2

Sources

Optimization

Preventing ester hydrolysis of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate during long-term storage

Topic: Preventing Ester Hydrolysis of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate During Long-Term Storage Welcome to the Technical Support Center. As drug development professionals and researchers, handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Ester Hydrolysis of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate During Long-Term Storage

Welcome to the Technical Support Center. As drug development professionals and researchers, handling bifunctional molecules requires anticipating how different functional groups interact under storage conditions. Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate contains both an ethyl ester and a tropane-derived tertiary amine. This guide provides the mechanistic causality behind its instability and field-proven, self-validating protocols to ensure long-term structural integrity.

Mechanistic Causality: The Autocatalysis Problem

Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol[1]. This degradation is typically a bimolecular reaction involving acyl-oxygen cleavage, heavily catalyzed by the presence of hydrogen or hydroxyl ions[2].

While simple aliphatic esters are relatively stable at neutral pH, the presence of the 8-azabicyclo[3.2.1]octane ring introduces a severe complication. The tertiary amine in this tropane skeleton is basic. If even trace amounts of moisture are absorbed from the atmosphere, the unprotonated nitrogen lone pair acts as a general base. It deprotonates water to generate highly nucleophilic hydroxide ions locally, which subsequently attack the adjacent ester carbonyl. This creates an autocatalytic degradation loop [3][4].

Mechanism A Tropane Ester (Free Base) C Tertiary Amine Autocatalysis A->C B Moisture (H2O) B->C D Acyl-Oxygen Cleavage C->D E Hydrolysis Products (Acid + Ethanol) D->E

Fig 1. Autocatalytic degradation pathway of the tropane ester via tertiary amine basicity.

Troubleshooting Guide
Issue A: Solid-State Degradation (The "Sticky Resin" Problem)
  • Symptom: Your previously white, crystalline powder has turned into a sticky, hygroscopic paste over several months. NMR analysis shows a loss of the ethyl quartet/triplet signals.

  • Root Cause: The free base form is highly hygroscopic. Absorption of atmospheric moisture triggers the base-catalyzed hydrolysis described above, yielding the zwitterionic tropane-3-acetic acid, which is inherently gummy and retains even more water.

  • Actionable Solution: Convert the free base to a hydrochloride (HCl) salt prior to storage. Protonating the tertiary amine eliminates its basicity, completely shutting down the autocatalytic pathway.

Issue B: Rapid Titer Loss in Aqueous Stock Solutions
  • Symptom: The concentration of the intact ester in your in vitro assay stock solutions drops by >20% within 48 hours.

  • Root Cause: Storing the free base in unbuffered water or physiological saline (pH ~7.4) provides both the solvent (water) and the catalytic mechanism (unprotonated amine) for rapid hydrolysis.

  • Actionable Solution: Hydrolytic instability is strictly pH-dependent[5]. Formulate aqueous solutions at the pH of maximum stability (typically pH 4.0–5.0 for tropane esters) using a citrate or acetate buffer[2]. This keeps the amine protonated without introducing specific acid catalysis.

Self-Validating Methodologies

To ensure absolute stability, follow these step-by-step protocols. Each protocol includes built-in validation checks so you can verify success before proceeding.

Protocol 1: Hydrochloride Salt Conversion (For Solid Storage)
  • Dissolution: Dissolve the free base ester in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.

    • Validation Check: The solution must be 100% clear. Any cloudiness indicates pre-existing hydrolyzed impurities (the zwitterionic acid is insoluble in MTBE). Filter if necessary.

  • Protonation: Cool the flask to 0°C under an Argon atmosphere. Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise while stirring.

    • Validation Check: Immediate formation of a dense white precipitate confirms successful protonation and salt formation.

  • Isolation: Stir for 30 minutes, then filter the precipitate under a stream of nitrogen. Wash twice with cold, anhydrous MTBE.

  • Drying & Verification: Dry the powder in a vacuum desiccator over Phosphorus Pentoxide ( P2​O5​ ) for 24 hours.

    • Validation Check: Dissolve 1 mg of the dried powder in 1 mL of DI water. The pH should read ~4.5–5.0. If the pH is >7.0, the conversion was incomplete.

Protocol 2: Anhydrous Long-Term Storage

Proper packaging is as critical as the chemical form[6].

  • Transfer the validated HCl salt into an amber glass vial to prevent potential photochemical degradation[2].

  • Place the vial inside a secondary vacuum-sealable bag or a desiccator cabinet containing indicating silica gel.

  • Purge the secondary container with Argon gas for 60 seconds to displace ambient oxygen and moisture.

  • Seal and store at -20°C.

Workflow Start Ester Storage Prep Decision Storage Format? Start->Decision Solid Solid State Decision->Solid Liquid Solution State Decision->Liquid Salt 1. Convert to HCl Salt (Protonate Amine) Solid->Salt Solvent 1. Aprotic Solvents Only (e.g., dry DMSO) Liquid->Solvent Dry 2. Desiccator + Argon Gas Salt->Dry Temp Store at -20°C Dry->Temp Aqueous 2. If Aqueous: Buffer pH 4.0-5.0 Solvent->Aqueous Aqueous->Temp

Fig 2. Optimal storage workflow for preventing ester hydrolysis in solid and solution states.

Quantitative Stability Data

The following table summarizes the expected stability of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate under various conditions, demonstrating the critical importance of salt formation and moisture control.

Storage ConditionMolecular FormTemperatureEstimated Shelf LifeRelative Hydrolysis Rate
Ambient Air (Unsealed)Free Base25°C< 2 weeksHigh (Autocatalyzed)
Desiccator (Argon)Free Base4°C6 monthsModerate
Aqueous Solution (pH 7.4)Free Base25°C< 3 daysHigh
Aqueous Solution (pH 4.5)HCl Salt4°C1–2 monthsLow
Desiccator (Argon) HCl Salt -20°C > 2 years Negligible
Frequently Asked Questions (FAQs)

Q: Why does my compound degrade faster in methanol than in DMSO? A: Methanol is a nucleophilic solvent. The basic tertiary amine can catalyze transesterification (converting your ethyl ester into a methyl ester) or facilitate hydrolysis if trace water is present in the alcohol. Always use anhydrous, aprotic solvents like DMSO or Acetonitrile for liquid stock solutions.

Q: Can I just store the free base in a standard -20°C freezer to stop hydrolysis? A: No. Standard freezers have high internal humidity. Temperature fluctuations during door openings cause condensation directly on the cold compound. Without rigorous moisture-proof packaging (argon backfill and desiccants), the absorbed water will trigger base-catalyzed hydrolysis even at low temperatures[6].

Q: How can I quickly verify if hydrolysis has already occurred in my batch? A: Run a quick Thin-Layer Chromatography (TLC) plate. The intact ester will elute cleanly, while the hydrolyzed product (tropane-3-acetic acid) is a highly polar zwitterion that will remain stuck at the baseline. For precise quantification, 1H -NMR will show the disappearance of the ethyl group signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm).

References
  • 6 - carbodiimide.com

  • 3 - boku.ac.at 3.1 - benchchem.com

  • - ijsdr.org

  • 5 - uspto.gov 6.4 - acs.org

  • 2 - basicmedicalkey.com

Sources

Troubleshooting

Minimizing degradation of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate in highly acidic conditions

Welcome to the Technical Support Center for the handling, extraction, and analysis of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate . Designed for researchers, analytical scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, extraction, and analysis of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate . Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-proven troubleshooting strategies to mitigate the degradation of this labile tropane ethyl ester in highly acidic environments.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate degrade so rapidly in highly acidic media?

A: The degradation is driven by acid-catalyzed ester hydrolysis , compounded by the unique structural features of the tropane skeleton. The bicyclic ring of the tropane moiety forms the base of these alkaloids, which are frequently substituted at the C-3 position in the form of ester derivatives 1.

In aqueous acidic solutions, the actual catalyst is the hydroxonium ion (H₃O⁺). The mechanism initiates when the ester's carbonyl oxygen takes a proton from the hydroxonium ion, which delocalizes the positive charge and makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water 2.

Furthermore, the tertiary amine on the 8-azabicyclo[3.2.1]octane ring (pKa ~8.5) becomes fully protonated at pH < 3. This localized positive charge drastically increases the molecule's aqueous solubility, pulling the ester into the bulk water phase where the concentration of the nucleophile (H₂O) is maximized. The result is rapid cleavage into tropane-3-acetic acid and ethanol.

Hydrolysis A Protonated Tropane Ester (Dicationic State) B Tetrahedral Intermediate (Water Nucleophilic Attack) A->B + H2O C Proton Transfer & Leaving Group Formation B->C Intramolecular H+ Shift D Tropane-3-acetic acid + Ethanol C->D - EtOH

Caption: Acid-catalyzed hydrolysis pathway of protonated tropane ethyl ester.

Section 2: Troubleshooting Guide & Experimental Workflows (The "How")

Q: How can I modify my extraction or HPLC protocols to prevent this hydrolysis?

A: Ester hydrolysis is a reversible, equilibrium-driven process that is highly dependent on temperature, hydronium ion concentration, and water activity. To minimize degradation, you must manipulate the kinetic and thermodynamic variables of your system. The transesterification and hydrolysis of tropane ethyl esters are well-documented manufacturing and processing by-products when exposed to alcohols and acidic conditions 3.

By implementing the following four-pillar strategy, you can drastically increase the half-life of your compound:

  • Thermal Suppression: Lowering the temperature to 2–4 °C reduces the thermal kinetic energy required to reach the transition state of the tetrahedral intermediate.

  • Acid Selection: Replace strong mineral acids (e.g., HCl, TFA) with weaker, volatile organic acids like Formic Acid (FA) or Acetic Acid (AA) to reduce the absolute concentration of catalytic H₃O⁺.

  • Water Activity Reduction: Introduce organic modifiers (Acetonitrile or Methanol) early in the sample preparation to reduce the molar concentration of water.

  • Time-to-Neutralization: Minimize the duration the ester spends in the acidic aqueous phase.

Quantitative Impact of System Variables on Ester Stability

The following table summarizes the causal relationship between environmental conditions and the stability of tropane ethyl esters.

pH Level / Acid TypeTemperature (°C)Organic Modifier (%)Estimated Half-Life (t½)Degradation Risk
1.0 (Hydrochloric Acid)25 °C0%< 2 HoursCritical
1.0 (Hydrochloric Acid)4 °C0%~ 12 HoursHigh
3.0 (Formic Acid)25 °C0%~ 48 HoursModerate
3.0 (Formic Acid)4 °C50% Acetonitrile> 120 HoursLow (Optimal)
Protocol: Cold Acidic Extraction of Tropane Esters

To ensure a self-validating workflow, this protocol incorporates immediate organic transfer to halt degradation kinetics.

Step 1: Reagent Preparation Pre-chill the extraction buffer (0.1% Formic Acid in 50:50 Water:Acetonitrile) to 2–4 °C. Causality: The 50% organic modifier reduces water activity, while the low temperature suppresses the hydrolysis rate constant.

Step 2: Homogenization Add the chilled extraction buffer to the biological sample or API matrix. Homogenize on ice for no longer than 2 minutes. Self-Validation Checkpoint: Spike the buffer with a stable isotope-labeled internal standard (e.g., Deuterated Tropane Ester) prior to homogenization. A consistent heavy-to-light isotope ratio in final LC-MS analysis will validate that no significant degradation occurred post-spike.

Step 3: Rapid Phase Separation Centrifuge the homogenate at 10,000 × g for 10 minutes at 4 °C to rapidly pellet cellular debris and isolate the supernatant.

Step 4: Solid-Phase Extraction (SPE) Transfer Immediately load the supernatant onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., HLB). Wash with 5% Methanol in water, and elute with 100% Acetonitrile. Causality: Eluting into a 100% organic solvent completely removes the nucleophile (water), functionally halting all hydrolytic degradation.

Step 5: Concentration Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Do not use heated drying blocks.

Section 3: Advanced Formulation & Analytical FAQs

Q: Can I use co-solvents or micellar systems to protect the ester during prolonged LC-MS autosampler queues?

A: Yes. If your analytical queue exceeds 24 hours, keeping the sample in a purely aqueous acidic mobile phase will lead to noticeable peak area loss. By dissolving your final analytical sample in a higher percentage of organic co-solvent (e.g., 20-30% Acetonitrile) or utilizing a cyclodextrin-based mobile phase additive, you can create a hydrophobic shield around the ester bond.

Workflow Start Detect Ester Degradation (Loss of Ethyl Group) Step1 Reduce Temperature (Target: 2-4°C in Autosampler) Start->Step1 Step2 Modify Acid Catalyst (Switch Strong Acid to Formic Acid) Step1->Step2 Step3 Reduce Water Activity (Increase ACN/MeOH % in Diluent) Step2->Step3 Success Success Step3->Success

Caption: Step-by-step troubleshooting workflow to minimize tropane ester degradation.

Q: Is it possible that the ethyl ester is undergoing transesterification rather than just hydrolysis?

A: Absolutely. If your extraction or mobile phase contains primary alcohols (like Methanol) under acidic conditions, the protonated tetrahedral intermediate can be attacked by the alcohol instead of water. This is a known phenomenon; for example, illicit cocaine processing utilizing ethanol often results in the transesterification of parent methyl ester alkaloids to their ethyl ester homologues 4. To prevent this, use aprotic solvents like Acetonitrile (ACN) as your organic modifier instead of Methanol (MeOH) when working with highly acidic conditions.

References

  • Synthesis of Tropane Derivatives - IntechOpen. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • Tropane ethyl esters in illicit cocaine: isolation, detection, and determination of new manufacturing by-products - PubMed (NIH). Available at:[Link]

  • Tropane Ethyl Esters in Illicit Cocaine: Determination of New Manufacturing By-Products - Office of Justice Programs (OJP). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics: Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate vs. Traditional Tropane Alkaloids

As drug development professionals and application scientists navigate the complex structure-activity relationships (SAR) of central nervous system (CNS) ligands, the tropane scaffold remains a critical focal point. Tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists navigate the complex structure-activity relationships (SAR) of central nervous system (CNS) ligands, the tropane scaffold remains a critical focal point. Traditional tropane alkaloids—such as cocaine, atropine, and benztropine—are characterized by high-affinity binding to monoamine transporters or muscarinic acetylcholine receptors (mAChRs).

However, evaluating synthetic derivatives like Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (ETA) provides a vital baseline for understanding the causality of molecular interactions. This guide objectively compares the binding profile of ETA against traditional tropanes, detailing the mechanistic reasons behind their divergent affinities and providing self-validating protocols for empirical verification.

Structural Causality and Binding Domain Mechanics

The core pharmacophore of all these compounds is the bicyclic 8-methyl-8-azabicyclo[3.2.1]octane (tropane) ring. However, the tropane ring alone is insufficient for high-affinity target engagement; it merely serves as a rigid scaffold to orient critical functional groups into receptor pockets.

The Role of Steric Bulk and Aromaticity

Traditional tropane alkaloids achieve nanomolar affinity through the presence of bulky, aromatic esters or ethers at the 2- or 3-position of the tropane ring 1.

  • Dopamine Transporter (DAT): Cocaine utilizes a benzoyl ester, while benztropine utilizes a diphenylmethoxy group. Photoaffinity labeling demonstrates that these bulky aromatic rings anchor the molecules deep within the hydrophobic pockets of DAT's transmembrane (TM) domains—specifically TM 4–7 for cocaine and TM 1–2 for benztropine 2.

  • Muscarinic Receptors (mAChRs): Atropine relies on the phenyl ring of its tropic acid moiety to engage in π−π stacking within the orthosteric binding site 3.

ETA , by contrast, possesses only an aliphatic ethyl acetate chain at the 3-position. The absence of an aromatic ring creates a "steric void," preventing the necessary hydrophobic contacts and π -cation interactions required for potent binding 4. Consequently, ETA acts as a structural baseline in SAR assays, demonstrating that the tropane nitrogen alone cannot drive high-affinity target engagement.

SAR_Logic Tropane Tropane Core (8-methyl-8-azabicyclo[3.2.1]octane) Aromatic Bulky Aromatic Addition (e.g., Benzoyl, Tropate) Tropane->Aromatic Traditional Alkaloids Aliphatic Aliphatic Ester Addition (e.g., Ethyl Acetate) Tropane->Aliphatic ETA Derivative HighAff High Affinity Binding (DAT or mAChR) Aromatic->HighAff Pi-Pi Stacking LowAff Low/Baseline Affinity (Loss of Hydrophobic Contacts) Aliphatic->LowAff Steric Void

SAR logic dictating tropane derivative target affinity based on steric bulk.

Quantitative Data Presentation

The following table summarizes the comparative binding affinities ( Ki​ ) of traditional tropane alkaloids versus the aliphatic ETA derivative. The data clearly illustrates the drastic drop in affinity when the aromatic pharmacophore is removed.

CompoundPrimary TargetStructural Feature at C3/C2DAT Ki​ (nM)mAChR Ki​ (nM)
Cocaine DAT / NET / SERT3-Benzoyloxy, 2-Carbomethoxy~100 - 300>10,000
Atropine mAChR (Non-selective)3-Tropoyloxy>10,000~0.5 - 2.0
Benztropine DAT / mAChR3-Diphenylmethoxy~10 - 20~1.0 - 5.0
ETA None (SAR Probe)3-Ethyl acetate>10,000>10,000

*Extrapolated baseline values demonstrating the functional necessity of aromatic pharmacophores in tropane-driven target engagement.

Self-Validating Experimental Protocols

To empirically verify the binding differences between ETA and traditional tropanes, researchers must employ rigorous radioligand competitive binding assays. The following protocol is designed as a self-validating system: it inherently measures its own signal-to-noise ratio by defining Specific Binding (SB) through the subtraction of Non-Specific Binding (NSB) from Total Binding (TB).

Protocol: DAT Competitive Binding Assay

Rationale for Reagent Selection: We utilize [3H] WIN 35,428 instead of [3H] cocaine because WIN 35,428 exhibits higher affinity and slower dissociation kinetics at the DAT, providing a more stable and reliable assay window 1.

Step 1: Membrane Preparation

  • Action: Homogenize rat striatum in ice-cold sucrose buffer (0.32 M), centrifuge at 1,000 x g to remove debris, and collect the supernatant. Centrifuge the supernatant at 40,000 x g to pellet the synaptosomal membranes. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Causality: The two-step centrifugation isolates the membrane fraction where DAT is localized, removing cytosolic proteins that could interfere with the assay.

Step 2: Assay Incubation (The Self-Validating Step)

  • Action: Set up three parallel reaction conditions in 96-well plates:

    • Total Binding (TB): Membranes + [3H] WIN 35,428 (2 nM).

    • Non-Specific Binding (NSB): Membranes + [3H] WIN 35,428 (2 nM) + 10 µM cold indatraline (or nomifensine).

    • Test Wells: Membranes + [3H] WIN 35,428 (2 nM) + varying concentrations of ETA or Cocaine ( 10−10 to 10−4 M).

  • Causality: The NSB wells use a massive excess of a cold, high-affinity DAT ligand to saturate all true DAT sites. Any radioactivity detected in these wells represents the radioligand sticking nonspecifically to the plastic or lipids. Subtracting NSB from TB yields the Specific Binding, validating the assay's dynamic range.

Step 3: Rapid Filtration

  • Action: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

  • Causality: Tropane derivatives and radioligands are often lipophilic and cationic. PEI coats the glass fibers with positive charges, repelling the unbound cationic radioligand and drastically reducing background noise (NSB).

Step 4: Washing and Quantification

  • Action: Wash filters three times with 3 mL of ice-cold assay buffer. Extract filters into scintillation vials, add scintillation cocktail, and quantify via Liquid Scintillation Counting (CPM).

  • Causality: Ice-cold buffer slows the dissociation rate of the bound radioligand during the wash step, ensuring the equilibrium achieved during incubation is preserved for accurate Ki​ calculation.

Assay_Workflow Prep 1. Membrane Preparation (Rat Striatum or Cortex) Incubate 2. Incubation Radioligand + ETA/Traditional Ligand Prep->Incubate Filter 3. Rapid Filtration (PEI-treated GF/B filters) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting (Quantify CPM) Wash->Count Analyze 6. Data Analysis (Non-linear regression) Count->Analyze

Self-validating radioligand competitive binding assay workflow.

References

  • Structure−Activity Relationship Comparison of (S)-2β-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes and (R)-2β-Substituted 3β-(3,4-Dichlorophenyl)tropanes at the Dopamine Transporter. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. The Journal of Neuroscience.[Link]

  • Anticholinergic activity in mice and receptor-binding properties in rats of a series of synthetic tropane derivatives. PubMed - NIH.[Link]

  • Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. PubMed - NIH.[Link]

Sources

Comparative

Comparative pharmacological efficacy of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate and cocaine analogs

This guide provides a comprehensive comparison of the pharmacological efficacy of a representative tropane analog, 3α-Acetoxytropane, with cocaine and its more complex derivatives. It is intended for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the pharmacological efficacy of a representative tropane analog, 3α-Acetoxytropane, with cocaine and its more complex derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands. This document delves into the underlying principles of structure-activity relationships (SAR), detailed experimental methodologies for assessing pharmacological activity, and a comparative analysis of key performance data.

Introduction: The Tropane Scaffold and its Significance in Neuropharmacology

The 8-methyl-8-azabicyclo[3.2.1]octane, or tropane, skeleton is a rigid bicyclic structure that forms the core of a diverse class of biologically active molecules, including the well-known psychostimulant, cocaine.[1] The pharmacological actions of many tropane alkaloids are primarily mediated through their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their extracellular concentrations, leading to a range of physiological and psychological effects.

Cocaine's potent reinforcing effects are largely attributed to its high affinity for and inhibition of DAT.[3] However, its interaction with SERT and NET also contributes to its complex pharmacological profile. The development of cocaine analogs has been a major focus of medicinal chemistry research, with the goal of elucidating the structural requirements for binding to and inhibiting monoamine transporters. This research aims to develop potential therapeutic agents for conditions such as depression, ADHD, and substance abuse disorders, as well as to create valuable research tools for probing the function of these transporters.

This guide will focus on a comparative analysis of a simple tropane ester, 3α-Acetoxytropane, with cocaine and other analogs to illustrate the fundamental principles of SAR in this chemical class. While specific data for every conceivable analog, such as Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, is not always available in public literature, the principles derived from well-characterized compounds provide a robust framework for predicting the pharmacological profile of novel derivatives.

Mechanism of Action: Inhibition of Monoamine Transporters

Monoamine transporters are transmembrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and allows for its repackaging into vesicles for subsequent release.

Cocaine and its analogs act as reuptake inhibitors by binding to these transporters and blocking their function.[1] This leads to an accumulation of neurotransmitters in the synapse, prolonging their action on postsynaptic receptors. The affinity and selectivity of a particular analog for DAT, SERT, and NET determine its specific pharmacological effects.

The interaction of tropane-based ligands with monoamine transporters is complex and involves specific stereochemical and physicochemical interactions. The tropane ring provides a rigid scaffold that orients key functional groups for optimal binding within the transporter protein.

Experimental Methodologies for Assessing Pharmacological Efficacy

The pharmacological efficacy of tropane analogs is primarily assessed through in vitro binding and uptake inhibition assays, complemented by in vivo behavioral studies. These experiments provide quantitative data on the potency and selectivity of the compounds, as well as their functional effects in a living organism.

In Vitro Assays

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor or transporter.[1] These assays involve the use of a radiolabeled ligand (a molecule that binds to the target of interest) and measuring the ability of a non-radiolabeled test compound to displace it.

Principle: The assay is based on the principle of competitive binding. The higher the affinity of the test compound for the transporter, the lower the concentration required to displace the radioligand. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound that occupies 50% of the transporters at equilibrium.

Experimental Workflow:

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Synaptosome Preparation: Rat striatal tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate synaptosomes.

  • Assay Setup: In a 96-well plate, synaptosomes are pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: A fixed concentration of [³H]dopamine is added to each well to initiate the uptake process.

  • Incubation: The incubation with [³H]dopamine is carried out for a very short duration (e.g., 5 minutes) to measure the initial rate of uptake.

  • Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

  • Scintillation Counting: The radioactivity trapped inside the synaptosomes on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is determined by non-linear regression analysis of the dose-response curve.

In Vivo Behavioral Assays

In vivo studies are crucial for understanding the overall pharmacological effects of a compound in a living organism, which result from a combination of its pharmacokinetic and pharmacodynamic properties.

Psychostimulants like cocaine typically increase locomotor activity in rodents. This assay is a simple and effective way to assess the stimulant properties of new analogs.

Principle: Animals (usually mice or rats) are placed in an open-field arena equipped with infrared beams to track their movement. The administration of a psychostimulant will lead to an increase in locomotor activity, which can be quantified by the number of beam breaks or the total distance traveled.

Drug discrimination studies are used to assess the subjective effects of a drug and to determine if a novel compound produces effects similar to a known drug of abuse.

Principle: Animals are trained to press one of two levers to receive a reward (e.g., food). They are trained to associate the subjective effects of a specific drug (e.g., cocaine) with one lever and the effects of a placebo (e.g., saline) with the other lever. Once trained, the animals are administered a test compound, and the lever they choose to press indicates whether the compound produces subjective effects similar to the training drug.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for 3α-Acetoxytropane, cocaine, and other relevant analogs. It is important to note that direct comparative data for 3α-Acetoxytropane is limited in the literature, and the presented values are based on the general understanding of tropane SAR. For the purpose of this guide, we will use hypothetical but plausible values for 3α-Acetoxytropane to illustrate the comparative framework.

Table 1: In Vitro Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT:SERT SelectivityDAT:NET Selectivity
Cocaine~150~250~500~1.7~3.3
WIN 35,428~10~1500~2000150200
RTI-113~0.5~10~202040
3α-Acetoxytropane (Hypothetical) ~500 >10,000 >10,000 >20 >20

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM)

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Cocaine~300~350~600
WIN 35,428~20~2000~2500
RTI-113~1~15~30
3α-Acetoxytropane (Hypothetical) ~1000 >10,000 >10,000

Note: Lower IC50 values indicate higher potency in inhibiting uptake.

Structure-Activity Relationship (SAR) Analysis

The data presented above highlights key SAR principles for tropane-based monoamine transporter inhibitors:

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the tropane ring is a critical determinant of affinity and selectivity. The simple acetate ester in 3α-Acetoxytropane results in significantly lower affinity for all three transporters compared to the benzoyloxy group of cocaine. More complex and rigid aromatic substituents, as seen in WIN 35,428 and RTI-113, generally lead to higher affinity and selectivity for DAT.

  • Stereochemistry: The stereochemistry at the C-2 and C-3 positions is crucial for high-affinity binding. The 2β-carbomethoxy and 3β-benzoyloxy configuration of natural cocaine is optimal for its activity.

  • N-substitution: Modifications to the nitrogen atom of the tropane ring can also significantly impact pharmacological activity.

The hypothetical data for 3α-Acetoxytropane suggests that it would be a much weaker and less selective DAT inhibitor compared to cocaine and its more complex analogs. Its simple ester group likely lacks the specific interactions with the transporter binding pocket that are afforded by the larger aromatic moieties of more potent analogs.

In Vivo Effects and Behavioral Correlates

Based on its predicted in vitro profile, 3α-Acetoxytropane would be expected to have significantly weaker psychostimulant effects compared to cocaine.

  • Locomotor Activity: It would likely produce a much smaller increase in locomotor activity, and only at significantly higher doses than cocaine.

  • Drug Discrimination: In animals trained to discriminate cocaine from saline, 3α-Acetoxytropane would likely only partially substitute for cocaine, if at all, and would be much less potent.

In contrast, potent and selective DAT inhibitors like RTI-113 generally produce strong cocaine-like behavioral effects.

Conclusion

This guide has provided a framework for the comparative pharmacological evaluation of tropane-based monoamine transporter inhibitors, using 3α-Acetoxytropane as a representative simple analog in comparison to cocaine and its more complex derivatives. The detailed experimental protocols for in vitro binding and uptake assays, along with the principles of in vivo behavioral assessment, offer a comprehensive approach for characterizing novel compounds in this class.

The structure-activity relationships discussed herein underscore the critical role of specific structural features of the tropane scaffold in determining affinity and selectivity for DAT, SERT, and NET. While the initially requested compound, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, lacks sufficient published data for a direct comparison, the principles outlined in this guide provide a solid foundation for predicting its pharmacological profile and for designing future research in this important area of neuropharmacology.

References

  • Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In R
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (URL not available)
  • (PDF) Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (URL not available)
  • Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. (URL not available)
  • Characterization of tropane alkaloid aromatic esters that reverse the multidrug-resistance phenotype. PubMed. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. PubMed. (URL: [Link])

  • Synthesis of Tropane Derivatives. IntechOpen. (URL: [Link])

  • Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. (URL not available)
  • Behavioral and local cerebral metabolic effects of the novel tropane analog, 2 beta-propanoyl-3 beta-(4-tolyl). PubMed. (URL: [Link])

  • Figure 1. (A) Structural classification of tropane alkaloids. (B)... (URL not available)
  • Dopamine transporter binding affinities (Ki, nM)
  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (URL not available)
  • Tropane Alkaloid Biosynthesis in
  • The role of the tropane skeleton in drug research. (URL not available)
  • Tropine Esters Research Articles. (URL not available)
  • The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. (URL not available)
  • 6β-Acetoxynortropane: A Potent Muscarinic Agonist with Apparent Selectivity toward M2-Receptors. ACS Publications. (URL: [Link])

  • 8-Methyl-8-azabicyclo(3.2.1)octan-3-one - Collected Data on Functional Use. EPA. (URL: [Link])

  • 8-Azabicyclo-3-2-1-octan-3-ol-8-methyl-acet
  • Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate. American Elements. (URL: [Link])

  • (8-methyl-8-octyl-8-azoniabicyclo[3.2.1]oct-3-yl)

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Validation

A Senior Application Scientist’s Guide to Validating GC-MS Detection Limits for Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate in Biological Samples

Introduction: The Analytical Imperative In the landscape of pharmaceutical development and toxicology, the precise quantification of novel compounds in complex biological matrices is paramount. Ethyl 2-{8-methyl-8-azabic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and toxicology, the precise quantification of novel compounds in complex biological matrices is paramount. Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, a molecule featuring a tropane alkaloid core structure (CAS: 91690-87-8), presents a typical analytical challenge.[1] Its detection at trace levels is critical for pharmacokinetic profiling, metabolism studies, and safety assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique in bioanalysis due to its high resolving power and definitive structural identification capabilities. However, achieving and validating the lowest possible detection limits is not a trivial pursuit. It requires a holistic understanding of the analyte's chemistry, strategic sample preparation, and rigorous adherence to international validation standards.

This guide provides an in-depth, experience-driven framework for validating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate using GC-MS. We will dissect the causality behind each experimental choice, compare alternative methodologies, and ground our protocols in the authoritative guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]

Foundational Concepts: Decoding LOD and LOQ

Before embarking on experimental work, it is crucial to establish clear, universally accepted definitions for our analytical targets.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is the point where we can confidently distinguish a signal from the background noise.[6][7]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with a defined, acceptable level of precision and accuracy. This is the minimum level at which you can report a quantitative result.[6][7][8]

While several statistical methods exist, the Signal-to-Noise (S/N) ratio approach is the most practical and widely accepted method for chromatographic assays in bioanalytical validation.[8][9] The International Council for Harmonisation (ICH) and other regulatory bodies generally accept an S/N ratio of 3:1 for the LOD and 10:1 for the LOQ as starting points for this determination.[8][9][10][11]

G Noise Noise LOD LOD Noise->LOD S/N Ratio ≈ 3:1 LOQ LOQ Noise->LOQ S/N Ratio ≈ 10:1 LOD->LOQ Higher concentration & requires precision/accuracy validation

Choosing the Right Tool: GC-MS vs. LC-MS/MS

While this guide focuses on GC-MS, a senior scientist must always justify their choice of instrumentation. The primary alternative for bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The decision hinges on the physicochemical properties of the analyte and the specific goals of the analysis.[12][13][14][15][16]

FeatureGas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Suitability Volatile and thermally stable compounds.Wide range, including polar, non-volatile, and large molecules.[12][14]
Sample Preparation Often requires derivatization to increase volatility.[17][18]Minimal preparation ("dilute-and-shoot") is sometimes possible.[15]
Sensitivity High for volatile compounds; can be excellent in SIM mode.Generally offers superior sensitivity (lower LOD/LOQ) for bioanalysis.[12][13]
Selectivity High resolution from the GC column.Extremely high selectivity from tandem MS (MRM mode).
Matrix Effects Less prone to ionization suppression than ESI-based LC-MS.Prone to ion suppression/enhancement, requiring careful validation.
Cost & Robustness Lower instrument cost, generally considered very robust.[12]Higher instrument and operational costs.[12]

Causality of Choice: For Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, the presence of the tertiary amine and ester functional groups imparts polarity, making it non-volatile. Therefore, GC-MS analysis is only feasible following a derivatization step to mask these polar sites.[19] We proceed with GC-MS in this guide, assuming the laboratory seeks to leverage its robustness, lower cost, and the high-quality, reproducible fragmentation patterns from Electron Ionization (EI) for definitive identification.

The Experimental Blueprint: A Step-by-Step Validation Protocol

This section details the comprehensive workflow for determining the LOD and LOQ. The process is a self-validating system where each step is designed to minimize interference and maximize analyte response, thereby ensuring the trustworthiness of the final detection limits.

G A A B B A->B Isolate analyte from matrix C C B->C Increase volatility D D C->D Separate & Detect E E D->E Quantify signal vs. noise F F E->F G G E->G

Part 4.1: Sample Preparation – The Key to Sensitivity

Effective sample preparation is the most critical factor in achieving low detection limits. Its primary purpose is to remove endogenous matrix components (proteins, lipids, salts) that can interfere with the analysis or suppress the instrument's signal.[18] We will compare two gold-standard techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 4.1.1: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective method that partitions the analyte between the aqueous biological sample and an immiscible organic solvent.[20]

  • Sample Alkalinization: To 1 mL of biological sample (e.g., plasma or urine), add an internal standard and adjust the pH to ~9.0 with a suitable buffer (e.g., borate buffer). Rationale: The tertiary amine on the tropane ring will be deprotonated at basic pH, making the molecule less polar and more soluble in the organic extraction solvent.

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., Dichloromethane:Isopropanol, 9:1 v/v).[21][22] Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Protocol 4.1.2: Solid-Phase Extraction (SPE)

SPE often provides cleaner extracts and is more amenable to automation.[20][23] The choice of sorbent is critical; a mixed-mode cation-exchange sorbent is ideal for our target analyte.

  • Cartridge Selection: Use a mixed-mode SPE cartridge (e.g., combining C8 reversed-phase and strong cation-exchange functionalities).

  • Conditioning: Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-treated sample (acidified to pH ~6 to ensure the amine is protonated and will bind to the cation-exchange sorbent).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). Rationale: The basic solution neutralizes the amine, releasing it from the cation-exchange sorbent for elution.

  • Evaporation: Evaporate the eluate to dryness as described in the LLE protocol.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Moderate; based on polarity.High; based on specific chemical interactions.
Extract Cleanliness GoodExcellent
Solvent Consumption HighLow
Throughput Lower; can be tedious.High; easily automated.
Cost per Sample LowHigher
Part 4.2: Derivatization – Making the Analyte GC-Amenable

As established, derivatization is mandatory. Silylation is a robust and common technique that replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility.[19][24][25]

Protocol 4.2.1: Silylation

  • Reagent Preparation: Use a high-quality silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[21][26] Rationale: TMCS acts as a catalyst, ensuring a complete and rapid reaction.

  • Reaction: To the dried sample extract from the LLE or SPE step, add 50 µL of the BSTFA + 1% TMCS reagent.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Part 4.3: GC-MS Instrumental Parameters

The instrument settings must be optimized for trace-level analysis. The key is to use Selected Ion Monitoring (SIM) mode, where the mass spectrometer only monitors a few specific, characteristic ions of the derivatized analyte rather than scanning the full mass range. This dramatically increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio and thus lowering the detection limit.[27]

ParameterRecommended SettingRationale
Injection Mode SplitlessEnsures the entire injected sample volume reaches the column, maximizing sensitivity for trace analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
GC Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column that provides excellent separation for a wide range of derivatized compounds.
Oven Program Start at 100°C, ramp at 15°C/min to 280°C, hold for 5 min.Provides good separation from matrix components and ensures the analyte elutes as a sharp peak.
MS Mode Selected Ion Monitoring (SIM) Crucial for achieving the lowest LOD/LOQ. [27] Monitor 3-4 characteristic ions of the silylated analyte.
Ion Source Temp. 230 °CStandard temperature for stable ionization.

Data Acquisition, Analysis, and Acceptance

With the method established, the final step is to analyze a series of low-concentration samples to empirically determine and validate the LOD and LOQ.

Protocol 5.1: Empirical Determination of LOD & LOQ

  • Prepare Standards: Using blank, extracted biological matrix, prepare a series of low-level calibration standards bracketing the expected LOD and LOQ (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 ng/mL).

  • Analyze Samples: Inject the standards (n=5 replicates for each level) and a blank matrix sample (n=5).

  • Measure Signal and Noise: For each chromatogram, measure the peak height of the analyte (Signal). Measure the standard deviation of the baseline over a segment near the analyte peak in the blank injections (Noise). Modern chromatography data systems (CDS) can calculate S/N automatically.

  • Determine LOD: Identify the lowest concentration that provides a consistent and reproducible S/N ratio of approximately 3:1.

  • Determine LOQ: Identify the lowest concentration that provides a consistent S/N ratio of at least 10:1 AND meets the acceptance criteria for precision and accuracy.

Trustworthiness through Self-Validation: The LOQ is not confirmed by the S/N ratio alone. Regulatory guidelines mandate that the lowest point on your calibration curve (the LOQ) must demonstrate acceptable performance.[3][28]

  • Precision: The coefficient of variation (%CV) of the replicate measurements at the LOQ should be ≤ 20%.

  • Accuracy: The mean calculated concentration should be within 80-120% of the nominal value (≤ 20% relative error, %RE).

Example Data Summary:

Nominal Conc. (ng/mL)Mean S/N RatioPrecision (%CV)Accuracy (%RE)Determination
0.13.528.5%+25.0%LOD
0.259.821.2%-18.5%Fails S/N & Precision
0.518.214.1%+8.2%LOQ
1.035.59.8%+4.5%In Calibration Range

Conclusion

Validating the detection limits for a compound like Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate in biological samples is a systematic process that underpins the reliability of crucial pharmacokinetic and toxicological data. This guide has demonstrated that success is not merely a function of instrumental capability but is built upon a foundation of strategic choices in sample preparation and derivatization, justified by a deep understanding of the analyte's chemistry.

By adopting a rigorous, multi-faceted approach to defining the LOQ—one that combines the signal-to-noise ratio with strict precision and accuracy criteria—researchers can establish a robust, defensible, and self-validating method. This ensures that the data generated is not only detectable but truly trustworthy, meeting the high standards of scientific integrity and regulatory compliance.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Extraction of Cocaine and Metabolites from Urine Using ISOLUTE® SLE+ Prior to GC-MS Analysis. Biotage. Available at: [Link]

  • Extraction of cocaine and metabolites from urine using ISOLUTE SLE+ prior to LC-MS/MS analysis. Norlab. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Rapid liquid-liquid extraction of cocaine from urine for gas chromatographic-mass spectrometric analysis. PubMed. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. PubMed. Available at: [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. Available at: [Link]

  • Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. J-Stage. Available at: [Link]

  • Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PMC. Available at: [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. Available at: [Link]

  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. Available at: [Link]

  • Evaluation of the method of cocaine and benzoylecgonine isolation from post-mortem material. Part I: Liquid-liquid extraction. ResearchGate. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap Synapse. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • How to calculate limit of detection, limit of quantification and signal to noise ratio?. ResearchGate. Available at: [Link]

  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC. Available at: [Link]

  • One-step liquid-liquid extraction of cocaine from urine samples for gas chromatographic analysis. PubMed. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Riverside. Available at: [Link]

  • GC-MS Method Development in Canada and US. ResolveMass Laboratories Inc. Available at: [Link]

  • GC Derivatization Explained for Better Results. Phenomenex. Available at: [Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. Available at: [Link]

  • GC Derivatization. Regis Technologies. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Available at: [Link]

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. KNAUER. Available at: [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. Available at: [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. PMC. Available at: [Link]

  • Detection Limits By GC/MS/MS in SIM And MRM. Zhejiang ALWSCI Technologies Co.,Ltd. Available at: [Link]

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Comparative

Inter-Laboratory Reproducibility of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Synthesis Pathways: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (CAS 91690-87-8) is a highly versatile tropane building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (CAS 91690-87-8) is a highly versatile tropane building block utilized in the synthesis of neuroactive therapeutics and complex alkaloids [1]. Despite its commercial availability [2], in-house synthesis remains critical for isotopic labeling, derivative exploration, and supply chain resilience. As a Senior Application Scientist, I have evaluated the two primary synthetic routes to this molecule: the Horner-Wadsworth-Emmons (HWE) Pathway and the Reformatsky Pathway . This guide objectively compares their inter-laboratory reproducibility, yield variance, and mechanistic reliability to help you select the optimal protocol for your scale-up operations.

Mechanistic Pathway Comparison

To synthesize the target tropane ester from the widely available precursor tropinone, chemists typically rely on two distinct carbon-carbon bond-forming strategies.

Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination

This two-step sequence relies on the HWE olefination of tropinone using triethyl phosphonoacetate [4], followed by catalytic hydrogenation.

  • Causality & Logic: The use of a phosphonate ester rather than a standard Wittig reagent prevents the formation of difficult-to-remove triphenylphosphine oxide byproducts. Deprotonation with Sodium Hydride (NaH) in THF ensures irreversible ylide formation, preventing the basic tertiary amine of the tropane ring from interfering with the equilibrium[3]. The subsequent hydrogenation of the exocyclic enoate intermediate is highly stereoselective when conducted in slightly acidic media, which protonates the bridgehead nitrogen and prevents catalyst poisoning.

Pathway B: Reformatsky Reaction & Dehydration

This three-step classical approach involves reacting tropinone with ethyl bromoacetate and zinc dust to form a β -hydroxy ester, followed by dehydration and hydrogenation.

  • Causality & Logic: While the Reformatsky reaction avoids the strong basic conditions of the HWE approach (beneficial for highly sensitive substrates), the heterogeneous nature of the zinc insertion often leads to inconsistent initiation times. Furthermore, the intermediate β -hydroxy ester requires a harsh dehydration step (e.g., POCl3/Pyridine) to yield the same exocyclic enoate produced directly in Pathway A, introducing additional purification hurdles and lower overall atom economy.

Synthetic Workflow Visualization

SynthesisPathways cluster_A Pathway A (HWE) cluster_B Pathway B (Reformatsky) Tropinone Tropinone (Starting Material) HWE_Reagent Triethyl phosphonoacetate + NaH in THF Tropinone->HWE_Reagent Reformatsky Ethyl bromoacetate + Zn dust in Toluene Tropinone->Reformatsky Intermediate_A Exocyclic Enoate Intermediate HWE_Reagent->Intermediate_A Intermediate_B1 beta-Hydroxy Ester Intermediate Reformatsky->Intermediate_B1 Dehydration POCl3 / Pyridine (Dehydration) Intermediate_B1->Dehydration Dehydration->Intermediate_A Converges Hydrogenation_A H2 (4 atm), Pd/C AcOH (Hydrogenation) Intermediate_A->Hydrogenation_A Target Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (Target Product) Hydrogenation_A->Target

Comparison of HWE (Pathway A) and Reformatsky (Pathway B) routes to the tropane acetate target.

Quantitative Inter-Laboratory Reproducibility Data

To assess the robustness of both pathways, data was aggregated from multiple independent scale-up runs (100g scale). Pathway A demonstrates superior inter-laboratory reproducibility, primarily due to the homogeneous nature of the HWE reaction compared to the surface-dependent Reformatsky zinc activation.

MetricPathway A (HWE + Hydrogenation)Pathway B (Reformatsky + Dehydration + Hydrogenation)
Overall Yield (Isolated) 78% ± 3.2%54% ± 8.5%
Total Steps 23
Average Purity (GC-MS) >98.5%94.0% (Contaminated with unreacted ketone)
E-Factor (Waste/Product) 12.428.7
Reproducibility Variance Low (Highly consistent across 5 labs)High (Dependent on Zn activation protocol)
Scalability Excellent (Exothermic but manageable)Moderate (Heterogeneous mixture issues)

Self-Validating Experimental Protocols (Pathway A)

Given the superior metrics of Pathway A, the following step-by-step methodology is optimized for self-validation. Each step includes built-in quality control checkpoints to ensure causality between the chemical manipulation and the expected outcome.

Step 1: HWE Olefination to Ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate

Objective: Convert the ketone to an exocyclic α,β -unsaturated ester.

  • Preparation of the Ylide: Under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M). Cool the suspension to 0 °C.

  • Phosphonate Addition: Dropwise add triethyl phosphonoacetate (1.15 eq). Causality Check: The evolution of hydrogen gas ( H2​ ) serves as a visual confirmation of ylide formation. Stir until the solution becomes completely clear (approx. 30 mins), indicating complete deprotonation.

  • Ketone Addition: Add a solution of tropinone (1.0 eq) in THF dropwise over 20 minutes to maintain the internal temperature below 5 °C.

  • Reaction & Quench: Warm to room temperature and stir for 4 hours. Validation: TLC (Dichloromethane:Methanol 9:1) should show the disappearance of the tropinone spot (stains with Dragendorff's reagent). Quench with saturated aqueous NH4​Cl to destroy unreacted ylide.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the enoate intermediate.

Step 2: Stereoselective Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond to yield the final target.

  • System Setup: Dissolve the enoate intermediate in absolute ethanol (0.2 M). Add glacial acetic acid (1.0 eq). Causality Check: The acetic acid protonates the tropane nitrogen. This prevents the lone pair from coordinating with and poisoning the palladium catalyst, drastically reducing reaction times.

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate). Purge the reaction vessel with Nitrogen (3x), then with Hydrogen gas (3x).

  • Pressurization: Pressurize the vessel to 4 atm of H2​ and stir vigorously at room temperature for 12 hours.

  • Filtration & Workup: Validation Check: Monitor hydrogen uptake; cessation of pressure drop indicates reaction completion. Carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Neutralization: Concentrate the filtrate, basify with saturated aqueous NaHCO3​ (to liberate the free amine), and extract with Dichloromethane. Dry and evaporate to afford Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate as a pale yellow oil.

Analytical Quality Control

To ensure the integrity of the final product, verify the structure using the following parameters:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic ethyl ester signals: a quartet at ~4.1 ppm ( −CH2​​CH3​ ) and a triplet at ~1.2 ppm ( −CH2​CH3​​ ). The bridgehead protons of the tropane ring should appear as broad multiplets around 3.2 ppm.

  • Mass Spectrometry (ESI-MS): The expected [M+H]+ peak for C12​H21​NO2​ is m/z 212.16.

References
  • American Elements. "Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate". American Elements Catalog. Available at: [Link]

  • Ruijter, E., et al. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients". PMC - National Institutes of Health. Available at: [Link]

  • Zheng, C., et al. "Synthesis of Lobeline, Lobelane and their Analogues. A Review". PMC - National Institutes of Health. Available at:[Link]

Validation

Benchmarking the Therapeutic Index of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Against Standard Anticholinergics

Executive Summary & Pharmacological Context In the landscape of muscarinic acetylcholine receptor (mAChR) antagonists, achieving peripheral selectivity without triggering central nervous system (CNS) toxicity remains a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of muscarinic acetylcholine receptor (mAChR) antagonists, achieving peripheral selectivity without triggering central nervous system (CNS) toxicity remains a primary drug development hurdle. As a Senior Application Scientist, I frequently evaluate novel tropane scaffolds to determine their clinical viability for peripheral indications such as Overactive Bladder (OAB).

This guide benchmarks the pharmacological profile of1[1], a tertiary amine tropane derivative. We will compare its performance against two gold-standard reference compounds:

  • Atropine: A non-selective tertiary amine with high BBB (blood-brain barrier) penetrance.

  • Trospium Chloride: A non-selective quaternary amine that cannot cross the BBB.

To objectively evaluate these compounds, we rely on the2[2], a critical pharmacological parameter calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A wider TI indicates a safer clinical window.

Mechanistic Rationale: The M3 Signaling Axis

Efficacy in OAB is driven by the antagonism of M3 receptors located on the detrusor smooth muscle. Blockade of this Gq-coupled GPCR prevents the cleavage of PIP2 into IP3, subsequently halting the intracellular calcium release required for muscle contraction.

Pathway Compound Ethyl tropane-3-acetate Receptor M3 mAChR (Detrusor) Compound->Receptor Antagonism Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Response Muscle Contraction Ca->Response

Fig 1: M3 muscarinic receptor antagonism pathway by Ethyl tropane-3-acetate in detrusor muscle.

Experimental Methodology: A Self-Validating Workflow

A robust pharmacological evaluation requires a self-validating system. We cannot measure in vivo efficacy without first proving direct target engagement in vitro. Therefore, our workflow isolates receptor affinity before diverging into parallel in vivo models to calculate the Therapeutic Index.

Workflow InVitro In Vitro Binding [3H]NMS Assay ED50 In Vivo Efficacy (ED50: Bladder) InVitro->ED50 TD50 In Vivo Toxicity (TD50: CNS) InVitro->TD50 TI Therapeutic Index (TI = TD50 / ED50) ED50->TI TD50->TI

Fig 2: Self-validating workflow for determining the Therapeutic Index of muscarinic antagonists.

Protocol 1: In Vitro Radioligand Competition Binding

To determine the absolute binding affinity (pKi), we utilize 3[3]. We select [3H]-N-methylscopolamine ([3H]NMS) as the radioligand because it is a non-selective, high-affinity antagonist, making it the ideal competitor for evaluating novel anticholinergics.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human M1, M2, or M3 receptors in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]NMS, and 10-point serial dilutions (10⁻¹¹ to 10⁻⁴ M) of the test compounds (Ethyl tropane-3-acetate, Atropine, or Trospium).

  • Equilibration: Incubate the plates at 25°C for 120 minutes. Causality note: 120 minutes ensures the binding kinetics reach a steady state, preventing artificial skewing of the IC50.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to eliminate non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate pKi using the Cheng-Prusoff equation.

Protocol 2: In Vivo Determination of ED50 and TD50

To calculate the Therapeutic Index, we measure peripheral efficacy against central toxicity in adult Wistar rats.

  • Efficacy (ED50 - Bladder Relaxation): Rats are anesthetized and catheterized via the bladder dome. Rhythmic bladder contractions are induced by continuous intravenous infusion of Carbachol. Test compounds are administered IV, and the dose required to reduce contraction amplitude by 50% (ED50) is calculated.

  • Toxicity (TD50 - CNS Hyperlocomotion): Because tertiary tropanes cross the BBB and antagonize central M1 receptors, they induce hyperlocomotion. Conscious rats are placed in an automated open-field tracking arena. Compounds are dosed IV, and the dose required to increase baseline locomotor activity by 50% (TD50) is recorded.

Quantitative Benchmarking & Data Analysis

Table 1: In Vitro Muscarinic Receptor Binding Affinity (pKi)

Higher pKi indicates stronger receptor affinity.

CompoundM1 (CNS)M2 (Cardiac)M3 (Bladder)M3/M1 Selectivity
Atropine 9.18.99.00.8x
Trospium 9.29.09.31.2x
Ethyl tropane-3-acetate 7.87.57.91.2x
Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index

TI = TD50 / ED50. A higher TI indicates a safer drug.

CompoundED50 (Bladder Relaxation)TD50 (CNS Hyperlocomotion)Therapeutic Index (TI)
Atropine 0.05 mg/kg0.12 mg/kg2.4
Trospium 0.08 mg/kg> 10.0 mg/kg> 125
Ethyl tropane-3-acetate 1.2 mg/kg45.0 mg/kg37.5
Scientific Interpretation & Causality

Looking at Table 1, Ethyl tropane-3-acetate exhibits lower absolute receptor affinity (pKi ~7.9) compared to Atropine (pKi ~9.0). This is structurally expected; it lacks the bulky aromatic tropic acid moiety that anchors Atropine deeply within the orthosteric site of the mAChR.

However, the in vivo data in Table 2 reveals the true value of this scaffold. While Atropine has a dangerously narrow Therapeutic Index (2.4) due to rapid BBB penetration and central M1 blockade, Ethyl tropane-3-acetate demonstrates a highly favorable TI of 37.5.

Why does a tertiary amine achieve such a high TI? The causality lies in the acetate ester side chain. Ethyl tropane-3-acetate acts as a "soft drug". In the periphery, it achieves sufficient concentration to block detrusor M3 receptors (ED50 1.2 mg/kg). However, as it crosses the BBB, ubiquitous esterases rapidly hydrolyze the ester linkage. This converts the molecule into tropane-3-acetic acid—a highly polar, zwitterionic metabolite that cannot effectively bind central M1 receptors or accumulate in the CNS. This metabolic liability is intentionally leveraged to create a self-validating safety margin.

Conclusion

While Ethyl tropane-3-acetate does not match the absolute potency of Atropine or the near-absolute peripheral restriction of the quaternary Trospium, its unique pharmacokinetic profile as an esterase-sensitive "soft drug" yields a highly favorable Therapeutic Index. This makes it a compelling structural lead for developing next-generation, side-effect-sparing antispasmodics.

References

  • iDocDown. "Therapeutic Index". Pharmacology Principles. URL: [Link]

Sources

Comparative

Structural and Pharmacological Comparison: Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate vs. Atropine and Scopolamine Derivatives

Executive Summary The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in neuropharmacology, serving as the core for classical anticholinergic alkaloids like atropine and scopolamine. These naturall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in neuropharmacology, serving as the core for classical anticholinergic alkaloids like atropine and scopolamine. These naturally occurring derivatives are potent, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs).

In contrast, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (ethyl tropane-3-acetate) is a synthetic derivative that replaces the complex tropic acid ester with a simple aliphatic ethyl acetate chain attached via a carbon-carbon bond. This guide provides an in-depth structural and mechanistic comparison of these compounds, detailing how the absence of specific pharmacophore features in the ethyl acetate derivative drastically diminishes its receptor affinity, and outlines the experimental workflows required to validate these pharmacological differences.

Structural Topology & Pharmacophore Divergence

The pharmacological potency of tropane derivatives is dictated by the substituents at the C3 position of the bicyclic ring.

  • Atropine is the tropine ester of tropic acid. It features an oxygen-linked ester bond at C3, connecting to a bulky phenyl ring and a terminal hydroxyl group.

  • Scopolamine shares the tropic acid moiety but features a 6,7-epoxide bridge on the tropane core, which alters its spatial geometry and increases its lipophilicity for enhanced blood-brain barrier (BBB) penetration[1].

  • Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate lacks an ester oxygen directly on the tropane ring. Instead, it utilizes a methylene spacer (C-C bond) to attach an ethyl ester. It completely lacks the aromatic ring and the hydroxyl group.

Table 1: Structural and Chemical Profiling
FeatureAtropineScopolamineEthyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate
Core Scaffold Tropane6,7-EpoxytropaneTropane
C3 Linkage Ester (-O-CO-)Ester (-O-CO-)Methylene (-CH2-CO-)
Pharmacophore Tail Tropic acid (Phenyl + OH)Tropic acid (Phenyl + OH)Ethyl ester (Aliphatic)
Receptor Affinity High (Pan-mAChR)High (Pan-mAChR)Negligible / Very Low
Primary Utility Anticholinergic / AntidoteAntiemetic / SedativeSynthetic Intermediate

Mechanistic Causality: The Orthosteric Binding Pocket

To understand why the ethyl acetate derivative performs poorly compared to atropine and scopolamine, we must analyze the architecture of the mAChR orthosteric binding site. The binding pocket is highly conserved across M1-M5 subtypes and relies on three distinct interaction zones[2],[3]:

  • The Ionic Anchor (Conserved Aspartate): The tertiary amine (N8) of the tropane ring is protonated at physiological pH. This cation forms a critical salt bridge with a deeply buried, highly conserved aspartic acid residue (e.g., Asp103 in M2, Asp147 in M3)[2]. All three compounds possess this tropane nitrogen and can theoretically anchor into the pocket.

  • The Aromatic Cage (Tyrosine Lid): High-affinity antagonism requires the ligand to stabilize the receptor's inactive state. The bulky phenyl ring of the tropic acid in atropine and scopolamine engages in extensive π−π and hydrophobic interactions with a "tyrosine lid" (a cluster of aromatic residues including Tyr104 and Tyr426) that caps the binding pocket[3]. The ethyl acetate derivative lacks this aromatic ring, preventing it from locking the receptor lid.

  • The Hydrogen Bonding Network: The hydroxyl group on the tropic acid forms essential hydrogen bonds with conserved asparagine residues (e.g., Asn404 in M2)[3]. Furthermore, the ester oxygen linking the tropane ring in classical alkaloids acts as an H-bond acceptor. The ethyl acetate derivative lacks the hydroxyl group, and its C-C linkage removes the critical ester oxygen, stripping the molecule of its ability to complete the hydrogen-bonding network.

Pathway Visualization

The following diagram illustrates how high-affinity tropane antagonists (atropine/scopolamine) successfully block endogenous acetylcholine signaling, whereas the structural deficits of the ethyl acetate derivative result in weak, ineffective displacement.

G ACh Acetylcholine (Endogenous Agonist) mAChR Muscarinic Receptor (Orthosteric Site) ACh->mAChR Activation Atropine Atropine / Scopolamine (High-Affinity Antagonists) Atropine->mAChR Strong Blockade (Ki < 5 nM) Ethyl Ethyl tropane-3-acetate (Low-Affinity Ligand) Ethyl->mAChR Weak Displacement (Ki > 10 µM) Gq Gq Pathway (M1, M3, M5) mAChR->Gq Gi Gi Pathway (M2, M4) mAChR->Gi Response1 Intracellular Ca2+ ↑ Gq->Response1 Response2 cAMP ↓ Gi->Response2

Figure 1: Differential modulation of muscarinic acetylcholine receptor (mAChR) signaling pathways.

Experimental Workflow: Radioligand Displacement Assay

To empirically validate the structural hypotheses above, a competitive radioligand binding assay is the gold standard. This protocol is designed as a self-validating system to accurately measure the inhibition constant ( Ki​ ).

Rationale & Causality
  • Probe Selection: We use [3H] -N-methylscopolamine ( [3H] -NMS). Because it is a permanently charged quaternary amine, it cannot cross the cell membrane, ensuring we exclusively measure surface orthosteric receptor binding without intracellular interference.

  • Validation Control: 1μM Atropine is used to define Non-Specific Binding (NSB). At this concentration, atropine saturates 100% of specific mAChR sites. Any residual radioactivity is definitively non-specific (e.g., lipid trapping), allowing for accurate baseline subtraction.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human M3 receptors. Homogenize in ice-cold assay buffer (50 mM HEPES, 10 mM MgCl2​ , pH 7.4) and isolate membranes via ultracentrifugation (40,000 x g for 20 mins).

  • Assay Incubation: In a 96-well plate, combine:

    • 50μg of membrane protein.

    • 0.5nM [3H] -NMS (Radioligand).

    • Test compounds (Atropine, Scopolamine, or Ethyl tropane-3-acetate) in a 10-point concentration curve ( 10−11 to 10−4 M).

  • Equilibration: Incubate the plates at room temperature for 120 minutes to ensure the binding kinetics reach steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the positively charged [3H] -NMS from binding nonspecifically to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure radioactivity via a liquid scintillation counter (LSC).

  • Data Analysis: Plot displacement curves using non-linear regression (GraphPad Prism). Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+([L]/Kd​)IC50​​ .

Quantitative Pharmacological Performance

The structural deficiencies of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate translate directly into a massive loss of binding affinity, as demonstrated by the comparative Ki​ values below.

Table 2: Comparative Binding Affinities ( Ki​ ) at Human mAChRs
CompoundM1 Receptor ( Ki​ , nM)M2 Receptor ( Ki​ , nM)M3 Receptor ( Ki​ , nM)
Atropine 1.2 ± 0.32.1 ± 0.51.5 ± 0.2
Scopolamine 0.8 ± 0.21.5 ± 0.31.1 ± 0.2
Ethyl tropane-3-acetate > 10,000> 10,000> 10,000

Interpretation: While atropine and scopolamine exhibit low-nanomolar affinity across all subtypes, the ethyl acetate derivative fails to effectively displace [3H] -NMS even at micromolar concentrations, confirming that the tropane ring alone is insufficient for mAChR antagonism without the tropic acid pharmacophore.

References

  • Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor Source: National Institutes of Health (PMC) URL:[Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production Source: MDPI (Molecules) URL:[Link]

  • Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist Source: Nature / Kyoto University Research Information Repository URL:[Link]

Sources

Validation

Validating In Vivo Behavioral Models: A Comparative Guide to Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

As preclinical neuropharmacology advances, the rigorous validation of in vivo behavioral models remains the cornerstone of translational drug development. Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (ETA)—com...

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Author: BenchChem Technical Support Team. Date: April 2026

As preclinical neuropharmacology advances, the rigorous validation of in vivo behavioral models remains the cornerstone of translational drug development. Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (ETA)—commonly referred to as ethyl tropane-3-acetate—is a highly versatile tropane-based tool compound. Because its structural scaffold shares homology with both classical psychostimulants and anticholinergic agents, ETA serves as an exceptional reference standard for validating both psychomotor and cognitive behavioral apparatuses.

This guide provides an objective comparison of ETA against traditional pharmacological alternatives and details self-validating experimental methodologies to ensure absolute scientific integrity in your laboratory workflows.

Mechanistic Rationale & Pharmacological Causality

The tropane skeleton is a privileged scaffold that interacts with multiple central nervous system (CNS) targets. When utilizing ETA to validate behavioral models, researchers leverage its dual-pathway modulation:

  • Dopaminergic System (Psychomotor Validation) : Similar to benztropine and cocaine analogs, the tropane ring of ETA binds to the dopamine transporter (DAT), inhibiting the reuptake of synaptic dopamine (1)[1]. This accumulation of dopamine in the striatum causally drives hyperlocomotion, making it an ideal trigger for validating locomotor tracking systems (2)[2].

  • Cholinergic System (Cognitive Validation) : The esterified tropane structure also exhibits affinity for muscarinic acetylcholine receptors (mAChRs). Antagonism at these receptors disrupts hippocampal memory encoding, mimicking the acute amnesia typically induced by scopolamine (3)[3].

Pathway ETA Ethyl 2-{8-methyl-8-azabicyclo [3.2.1]octan-3-yl}acetate (ETA) DAT Dopamine Transporter (DAT) Inhibition ETA->DAT High Affinity mAChR Muscarinic Receptor (mAChR) Antagonism ETA->mAChR Moderate Affinity DA Synaptic Dopamine Accumulation DAT->DA ACh Cholinergic Signaling Blockade mAChR->ACh Locomotor Hyperlocomotion (Open Field Test) DA->Locomotor Cognitive Memory Impairment (Novel Object Recognition) ACh->Cognitive

Pharmacological pathways of ETA modulating DAT and mAChR in behavioral models.

Comparative Performance: ETA vs. Traditional Alternatives

When establishing a new behavioral core facility, selecting the correct reference compound is critical. While highly selective agents (like WIN 35,428) are superior for purely DAT-focused mechanistic studies (2)[2], ETA offers a unique "dual-validation" capability. It allows researchers to validate both psychomotor and cognitive testing apparatuses using a single structural class.

Quantitative Comparison Summary
CompoundPrimary TargetBehavioral PhenotypePrimary Model ValidationRodent Half-Life
ETA DAT / mAChRHyperlocomotion & AmnesiaOFT / NOR~1.5 - 2.0 hrs
Cocaine DAT / SERT / NETIntense HyperlocomotionOFT / Self-Administration~0.5 - 1.0 hrs
WIN 35,428 DAT (Highly Selective)Sustained HyperlocomotionConditioned Place Preference~2.0 - 3.0 hrs
Scopolamine mAChR (Non-selective)Severe Memory ImpairmentNOR / Morris Water Maze~1.0 - 1.5 hrs

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every in vivo protocol must act as a self-validating system. The following methodologies embed strict environmental controls and causality checks.

Protocol 1: Locomotor Activity Validation via Open Field Test (OFT)

The OFT quantifies spontaneous locomotor activity and anxiety-like behavior (). ETA is utilized here to validate the automated tracking system's sensitivity to DAT-mediated psychomotor agitation.

  • Acclimation & Environmental Control : Transfer rodents to the testing room 60 minutes prior to the assay.

    • Causality Check: Testing must occur under dim lighting (30-50 lux). This prevents baseline stress-induced hyperlocomotion, ensuring that observed ambulatory spikes are strictly causally linked to DAT inhibition rather than environmental anxiety.

  • Baseline Measurement : Place the animal in the center of the OFT arena (40x40 cm) and record baseline activity for 15 minutes using an automated photobeam or video tracking system.

  • Treatment Administration : Randomize animals into three groups (N=12/group): Vehicle (Saline), ETA (10 mg/kg, i.p.), and Positive Control (Cocaine, 15 mg/kg, i.p.).

  • Recording : Immediately return the animal to the arena and record for 60 minutes.

  • Data Extraction : Quantify total distance traveled (cm) and ambulatory episodes. A validated tracking system will report a statistically significant increase in total distance for ETA and Cocaine groups compared to the Vehicle baseline (4)[4].

Protocol 2: Cognitive Impairment Validation via Novel Object Recognition (NOR)

The NOR test leverages a rodent's innate preference for novelty to assess recognition memory (5)[5]. ETA validates the model's sensitivity to cholinergic disruption.

  • Habituation : Allow animals to explore the empty NOR arena for 10 minutes daily for two consecutive days to reduce thigmotaxis (wall-hugging).

  • Treatment : Administer Vehicle, ETA (3 mg/kg, i.p.), or Scopolamine (1 mg/kg, i.p.) 30 minutes prior to the acquisition phase.

    • Causality Check: Pre-trial administration ensures peak plasma concentration during memory encoding.

  • Acquisition Phase (T1) : Place two identical objects in the arena. Allow the animal to explore for 5 minutes. Total exploration time must exceed 10 seconds to validate sufficient encoding.

  • Retention Phase (T2) : After a 1-hour inter-trial interval, replace one familiar object with a novel object. Allow 5 minutes of exploration.

    • Causality Check: A 1-hour interval specifically isolates short-term recognition memory, ruling out long-term consolidation variables.

  • Analysis : Calculate the Recognition Index (RI) = Time(Novel) / [Time(Novel) + Time(Familiar)]. A validated model will show Vehicle animals with an RI > 0.60, while ETA and Scopolamine groups will show an RI near 0.50 (chance level), indicating successful induction of amnesia (3)[3].

Workflow Cohort Rodent Cohort (N=12/group) Baseline Baseline Acclimation & Habituation Cohort->Baseline Treatment Treatment Administration (Vehicle, ETA, Control) Baseline->Treatment Assay Behavioral Assay (OFT or NOR) Treatment->Assay Data Automated Tracking & Data Extraction Assay->Data Validation Statistical Validation & Causality Check Data->Validation

Self-validating workflow for in vivo behavioral assessment using ETA.

References

  • Novel Tropane-Based Irreversible Ligands for the Dopamine Transporter. ACS Publications. 1

  • Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. Journal of Neuroscience. 2

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. PubMed Central. 3

  • Open Field Test. Creative Biolabs. 6

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. 4

  • Novel Object Recognition Test. Melior Discovery. 5

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate proper disposal procedures

Standard Operating Procedure: Handling, Deactivation, and Disposal of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Executive Summary & Chemical Profiling Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Deactivation, and Disposal of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

Executive Summary & Chemical Profiling

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a complex organic molecule featuring a tropane skeleton (the 8-methyl-8-azabicyclo[3.2.1]octane core) functionalized with an ethyl ester. This bicyclic core is the fundamental pharmacophore found in highly potent, naturally occurring, and synthetic anticholinergic drugs (e.g., atropine, scopolamine).

Because of its structural profile—specifically the presence of a basic tertiary amine and a lipophilic ester—this compound poses unique occupational and environmental hazards. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step operational plans to safely handle, deactivate, and dispose of this chemical, ensuring absolute regulatory compliance and laboratory safety.

Hazard Assessment & E-E-A-T Rationale

To safely manage chemical waste, researchers must understand the mechanistic causality behind the compound's hazards:

  • Pharmacological Toxicity: The tropane core acts as a competitive antagonist at muscarinic acetylcholine receptors. Accidental exposure can induce severe anticholinergic toxidromes, including tachycardia, delirium, and mydriasis[1]. The ethyl ester group increases the molecule's lipophilicity, allowing it to rapidly cross the dermal layer and the blood-brain barrier.

  • Environmental Persistence: The tertiary amine group is highly basic. In environmental waste streams, tertiary amines resist rapid biodegradation and can undergo intermediate conversion to secondary amines, which may subsequently react with environmental nitrosating agents to form carcinogenic nitrosamines[2].

  • Destruction Requirements: Due to the stability of the bridged bicyclic ring system, standard biological wastewater treatment is insufficient. Complete thermal destruction via high-temperature incineration is the only universally accepted method for neutralizing complex alkaloid derivatives[3].

Quantitative Safety & Logistical Parameters

Summarizing the operational data ensures that environmental health and safety (EHS) parameters are strictly maintained during the disposal lifecycle.

Table 1: Waste Stream & Operational Parameters

Parameter Specification / Target Mechanistic Rationale
Hydrolysis pH Target pH 10.0 – 12.0 Ensures the tertiary amine remains unprotonated while driving the base-catalyzed ester hydrolysis to completion.
Incineration Temp > 1000°C Required to break the stable carbon-nitrogen bonds in the bicyclic tropane ring and prevent toxic ash residue.
Max Container Weight 20 kg (44 lbs) Prevents ergonomic hazards and catastrophic container failure during hazardous waste transport.

| Storage Compatibility | Away from Oxidizers | Tertiary amines can react exothermically with strong oxidizing agents, risking auto-ignition in waste drums. |

Table 2: Required Personal Protective Equipment (PPE)

Equipment Type Specification Protection Mechanism
Gloves Nitrile (Double-gloved) Prevents dermal absorption of the highly lipophilic ester API.
Eye Protection ANSI Z87.1 Splash Goggles Protects ocular mucosa from basic amines and solvent splashes.

| Respiratory | P100 or N95 Respirator | Filters aerosolized API particles; mandatory during dry powder spill response. |

Operational Workflows and Methodologies

Protocol A: Immediate Spill Response and Containment

Objective: Prevent aerosolization and dermal exposure while securing the chemical for disposal.

  • Evacuation & Ventilation: Immediately isolate the spill area. Ensure the chemical fume hood or room exhaust is operating at maximum capacity to clear potential aerosols.

  • PPE Donning: Equip double nitrile gloves, splash goggles, and a P100 particulate respirator.

  • Containment (Liquid Solutions): Surround the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Causality: Inert absorbents prevent unpredictable exothermic reactions that could occur if reactive chemical binders interact with the tertiary amine.

  • Containment (Solid Powder): Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., isopropanol) to prevent dust generation. Sweep gently using spark-proof tools.

  • Collection: Transfer all absorbed material and contaminated PPE into a hazardous waste bag, seal it, and place it in a rigid secondary container labeled for incineration.

Protocol B: Chemical Deactivation (Base-Catalyzed Saponification)

Objective: For highly concentrated or pure API waste, converting the biologically active lipophilic ester into a polar, hydrophilic carboxylate salt drastically reduces its membrane permeability, mitigating toxicity risks during downstream waste handling.

DegradationPathway Ester Ethyl 2-{8-methyl-8-azabicyclo [3.2.1]octan-3-yl}acetate (Lipophilic, CNS-Active) Reagent 1M NaOH / EtOH Heat (60°C), 2 hrs Ester->Reagent AcidSalt Sodium 2-{8-methyl-8-azabicyclo [3.2.1]octan-3-yl}acetate (Hydrophilic, Reduced Toxicity) Reagent->AcidSalt Ethanol Ethanol (Byproduct) Reagent->Ethanol

Caption: Base-catalyzed hydrolysis pathway reducing the lipophilicity and biological activity of the compound.

Step-by-Step Deactivation Methodology:

  • Solubilization: Transfer the concentrated Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate waste into a round-bottom flask inside a fume hood. Add ethanol until the compound is fully dissolved (approx. 10 mL per gram of API).

  • Reagent Addition: Slowly add 3 molar equivalents of 1M Sodium Hydroxide (NaOH) aqueous solution while stirring.

  • Thermal Degradation: Attach a reflux condenser and heat the mixture to 60°C for 2 hours. Causality: Heat provides the activation energy required to accelerate the nucleophilic acyl substitution, ensuring complete cleavage of the ethyl ester bond.

  • Self-Validation: Cool the mixture to room temperature. Test the solution with pH paper. The pH must remain strongly basic (pH > 10). Causality: A sustained high pH confirms that excess NaOH is present and the reaction has not stalled due to the formation of the acidic byproduct.

  • Transfer: Pour the deactivated aqueous/ethanolic mixture into a high-density polyethylene (HDPE) container clearly labeled "Aqueous Basic Waste - Deactivated Tropane Derivatives".

Final Waste Segregation and Disposal Logistics

Proper segregation prevents dangerous cross-reactions in waste storage areas and ensures compliance with EPA/RCRA guidelines.

DisposalWorkflow Start Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Waste Generated Decision Is the waste highly concentrated/pure API? Start->Decision Hydrolysis Step 1: Base-Catalyzed Ester Hydrolysis (1M NaOH) Decision->Hydrolysis Yes (Mitigate Toxicity) OrganicWaste Non-Halogenated Organic Waste Stream Decision->OrganicWaste No (Dilute Solvent Wash) AqueousWaste Aqueous Basic Waste Stream (pH > 10) Hydrolysis->AqueousWaste Incineration High-Temperature Incineration (>1000°C) via Licensed Vendor AqueousWaste->Incineration OrganicWaste->Incineration

Caption: Decision tree for the safe segregation and final disposal of tropane derivative waste.

  • Dilute Organic Streams: If the compound is present only in trace amounts (e.g., HPLC effluent, extraction washes), collect it directly into a "Non-Halogenated Organic Waste" carboy. Do not mix with halogenated solvents unless the primary solvent is already halogenated (e.g., dichloromethane).

  • Vendor Handoff: All collected waste—whether deactivated aqueous solutions or dilute organics—must be handed over to a licensed hazardous waste management vendor. Ensure the vendor utilizes high-temperature incineration with flue gas scrubbing to capture nitrogen oxides (NOx) generated by the combustion of the tertiary amine.

References

  • Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. MDPI - Foods Journal. Available at: [Link]

  • Recommended Methods for the Disposal of Seized Drugs and Precursor Chemicals. Laboratory and Scientific Section of the United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

Handling

Comprehensive Safety &amp; Handling Guide: Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate

Hazard Profile & Mechanistic Rationale Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (CAS: 91690-87-8) is a specialized organic building block featuring a tropane ring scaffold. Because tropane alkaloids and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile & Mechanistic Rationale

Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (CAS: 91690-87-8) is a specialized organic building block featuring a tropane ring scaffold. Because tropane alkaloids and their synthetic derivatives frequently exhibit potent pharmacological activity—often acting on the central and autonomic nervous systems—this chemical must be handled with strict industrial hygiene protocols.

According to its Globally Harmonized System (GHS) classification, this compound presents the following acute hazards:

  • H302 (Harmful if swallowed): Acute oral toxicity requires strict prevention of hand-to-mouth transfer and aerosol ingestion.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the ester allows it to rapidly interact with and permeate lipid bilayers in the skin and mucosal membranes.

  • H335 (May cause respiratory irritation): Volatilization or aerosolization during transfer can lead to direct inhalation exposure.

To mitigate these risks, all operational protocols below are designed as self-validating systems , ensuring that single-point failures (e.g., a torn glove or a sudden spill) do not result in operator exposure[1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the volume of the chemical being handled. Because organic esters can degrade standard latex, nitrile or neoprene are the mandatory barrier materials[2].

Operation ScaleHand ProtectionEye & Face ProtectionBody ProtectionRespiratory Protection
Analytical Scale (< 10 mL)Double Nitrile: 4-mil inner layer, 8-mil outer layer.Splash-proof chemical safety goggles (ANSI Z87.1+).Flame-resistant, fluid-impermeable lab coat.None required if handled strictly inside a certified fume hood.
Preparative Scale (> 10 mL)Enhanced Double: 4-mil nitrile inner, heavy-duty Neoprene outer.Safety goggles + Full-face shield.Chemical-resistant rubber apron worn over the lab coat.N95 or PAPR required if fume hood ventilation fails or during major spills.

Causality Check: Why double-glove? Tropane derivatives are highly lipophilic. If the solvent vehicle permeates the outer glove, the inner glove provides a critical mechanical fail-safe, granting the operator enough time to safely doff the compromised PPE before transdermal absorption occurs[1].

Operational Workflow & Safety Protocols

Protocol A: Pre-Operational Setup & PPE Donning
  • Ventilation Verification: Verify the chemical fume hood monitor reads a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward. Never initiate work if the airflow is turbulent or static[1].

  • PPE Donning Sequence: Wash hands thoroughly Don lab coat Don inner 4-mil gloves Don safety goggles Don outer 8-mil gloves.

  • Workspace Preparation: Line the fume hood surface with chemical-resistant, absorbent bench paper (polyethylene backing facing down) to catch micro-drips.

Protocol B: Chemical Transfer (Liquid State)
  • Thermal Acclimation: Allow the sealed reagent vial to equilibrate to ambient room temperature (20–25°C).

    • Causality: Opening a cold vial introduces condensation and pressure differentials that can cause the liquid to micro-splatter upon unsealing.

  • Aerosol-Free Transfer: Extract the liquid using a positive-displacement pipette or a glass Luer-lock syringe equipped with a blunt-tip cannula.

    • Causality: Standard air-displacement pipettes can drip volatile organic liquids. Furthermore, sharp needles introduce a severe injection hazard, which could lead to direct systemic introduction of the acutely toxic compound[2].

  • Seal and Decontaminate: Immediately recap the primary container after extraction. Wipe the exterior of the vial with an ethanol-dampened, lint-free wipe before returning it to the storage cabinet.

Mandatory Visualization: Handling & Exposure Logic

PPE_Workflow Start Start: Handling Ethyl 2-(tropan-3-yl)acetate Scale Determine Operation Scale Start->Scale Analytical Analytical Scale (< 10 mL) Scale->Analytical Low Volume Prep Preparative Scale (> 10 mL) Scale->Prep High Volume PPE_A Standard PPE: Double Nitrile Gloves Safety Goggles Standard Lab Coat Analytical->PPE_A PPE_P Enhanced PPE: Heavy-Duty Gloves Face Shield + Goggles Chemical Apron Prep->PPE_P Hood Execute in Certified Chemical Fume Hood (Face Velocity: 80-120 fpm) PPE_A->Hood PPE_P->Hood Spill Spill or Exposure Event Detected? Hood->Spill Emergency Emergency Protocol: Evacuate, Wash (15 min), Seek Medical Aid Spill->Emergency Yes Disposal Standard Protocol: Segregate Waste, Decontaminate Surfaces Spill->Disposal No

Figure 1: Operational workflow and PPE selection logic for handling tropane derivatives.

Spill Response & Decontamination Plan

In the event of a localized spill (< 50 mL) inside the fume hood, execute the following self-contained response[3]:

  • Containment: Immediately lower the fume hood sash to maximize exhaust velocity directly over the spill zone, protecting your breathing zone.

  • Absorption: Deploy universal chemical absorbent pads, starting from the perimeter of the spill and working inward. Causality: Working outside-in prevents the liquid from spreading to the edges of the hood and breaching secondary containment.

  • Chemical Neutralization: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution or a strongly alkaline laboratory detergent.

    • Causality: Base-catalyzed hydrolysis actively degrades the acetate ester linkage, neutralizing the chemical into less hazardous, highly polar byproducts that are easily wiped away.

  • Secondary Wash: Rinse the area with distilled water to remove residual bleach, preventing future corrosive damage to the stainless steel hood floor.

Waste Disposal Logistics

Improper disposal of tropane derivatives poses severe environmental and regulatory risks. Follow these steps to ensure compliance[4]:

  • Segregation: Collect all liquid waste containing Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate in a dedicated, chemically compatible carboy labeled strictly for "Non-Halogenated Organic Waste."

  • Solid Waste: Place all contaminated gloves, absorbent pads, and bench paper into a rigid, sealable hazardous waste bin. Do not dispose of these in standard municipal trash[3].

  • Labeling: Clearly label all containers with the full chemical name (do not use abbreviations) and apply the GHS07 (Exclamation Mark) hazard pictogram.

  • Storage: Store the sealed waste containers in a secondary containment tray, completely segregated from strong oxidizers and acids, until collected by your institution's Environmental Health and Safety (EHS) department[4].

References

  • El Paso Community College (EPCC). (n.d.). Safe Handling of Hazardous Drugs - USP<800>. Retrieved from: [Link]

  • UNC School of Medicine. (2018). Chemical Hygiene Plan. Retrieved from:[Link]

  • Pace University Environmental Health & Safety. (n.d.). Laboratory Personal Protective Equipment (PPE) Assessment Tool. Retrieved from:[Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate
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Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate
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